5-Hydroxy-TSU-68
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
InChI Key |
APJYZRJDCRLKDI-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)O)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)O)NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TSU-68 (Orantinib) and its Metabolite, 6-Hydroxy-TSU-68
A Note on 5-Hydroxy-TSU-68: Initial searches for "this compound" did not yield a specifically identified compound with this name. However, the literature extensively documents 6-Hydroxy-TSU-68 as a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib or SU6668). It is highly probable that the query for "this compound" refers to this known metabolite. This guide will therefore focus on the parent compound, TSU-68, and its well-documented derivative, 6-Hydroxy-TSU-68.
Introduction
TSU-68 (Orantinib) is a potent, orally bioavailable, small-molecule inhibitor of several receptor tyrosine kinases (RTKs) that are critical mediators of angiogenesis, tumor growth, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). By competitively inhibiting the ATP binding site of these kinases, TSU-68 effectively blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells. This comprehensive guide provides a detailed overview of the chemical structure, properties, biological activity, and relevant experimental protocols for TSU-68 and its metabolite, 6-Hydroxy-TSU-68, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structures of TSU-68 and its metabolite, 6-Hydroxy-TSU-68, are presented below, followed by a table summarizing their key chemical and physical properties.
Figure 1: Chemical Structures
-
TSU-68 (Orantinib): 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
-
6-Hydroxy-TSU-68: 3-[5-[[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid
| Property | TSU-68 (Orantinib) | 6-Hydroxy-TSU-68 |
| IUPAC Name | 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | 3-[5-[[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
| Synonyms | SU6668, Orantinib, NSC 702827 | - |
| CAS Number | 252916-29-3 | 1035154-49-4 |
| Molecular Formula | C₁₈H₁₈N₂O₃ | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 310.35 g/mol | 326.35 g/mol |
| Appearance | Crystalline solid | - |
| Solubility | DMSO: ≥ 15.5 mg/mL | - |
| SMILES | CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | O=C(O)CCC1=C(C)NC(/C=C2C(NC3=C\2C=CC(O)=C3)=O)=C1C |
Biological Activity and Mechanism of Action
TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases. The inhibitory activities are summarized in the table below.
| Target | Inhibition Metric | Value |
| PDGFRβ | Ki | 8 nM |
| VEGFR-2 (KDR/Flk-1) | Ki | 2.1 µM |
| FGFR1 | Ki | 1.2 µM |
| c-Kit | IC₅₀ | 0.1 - 1 µM |
TSU-68 has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and to induce apoptosis in various tumor cell lines. In vivo, TSU-68 has demonstrated significant anti-tumor efficacy in a range of human tumor xenograft models, including colon, lung, and melanoma. The inhibition of PDGFRβ signaling also affects the recruitment of pericytes, leading to the normalization of tumor vasculature.
Signaling Pathways
TSU-68 targets the ATP-binding site of VEGFR-2, PDGFRβ, and FGFR1, thereby inhibiting the initiation of their downstream signaling cascades. The following diagrams illustrate these pathways and the point of inhibition by TSU-68.
Caption: VEGFR-2 Signaling Pathway Inhibition by TSU-68.
Caption: PDGFRβ Signaling Pathway Inhibition by TSU-68.
Caption: FGFR1 Signaling Pathway Inhibition by TSU-68.
Experimental Protocols
Synthesis of TSU-68 (Orantinib)
A general synthetic scheme for TSU-68 involves the condensation of 2,4-dimethyl-3-(2-carboxyethyl)pyrrole with 3,3-di(methylthio)oxindole, followed by hydrolysis.
Workflow Diagram:
Caption: General Synthesis Workflow for TSU-68.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of TSU-68 against target receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2, PDGFRβ, or FGFR1 kinase domains are used. A generic tyrosine-containing peptide (e.g., poly(Glu, Tyr) 4:1) serves as the substrate.
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100).
-
Reaction Mixture: In a 96-well plate, combine the kinase, substrate, and varying concentrations of TSU-68 (typically in DMSO, with final DMSO concentration ≤1%).
-
Initiation and Incubation: Initiate the reaction by adding ATP (at a concentration near the Km for each kinase). Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.
-
Data Analysis: Calculate the percentage of inhibition for each TSU-68 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of TSU-68 on the proliferation of endothelial or tumor cells.
Methodology:
-
Cell Culture: Plate HUVECs or a relevant tumor cell line (e.g., HT-29 colon cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of TSU-68. For endothelial cell assays, the medium should be supplemented with a growth factor (e.g., VEGF or bFGF) to stimulate proliferation.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Determine the concentration of TSU-68 that inhibits cell proliferation by 50% (IC₅₀).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer TSU-68 orally (e.g., by gavage) at a specified dose and schedule (e.g., 50-100 mg/kg, once or twice daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for markers of proliferation and angiogenesis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
TSU-68 (Orantinib) is a well-characterized multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities. Its mechanism of action, centered on the inhibition of VEGFR-2, PDGFRβ, and FGFR1, is supported by a substantial body of preclinical data. Its primary metabolite, 6-Hydroxy-TSU-68, has been identified, and further investigation into its biological activity may provide additional insights into the overall pharmacological profile of TSU-68. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the fields of oncology and drug discovery.
An In-depth Technical Guide on the Synthesis, Purification, and Biological Activity of TSU-68 and the Potential Synthesis of its Hydroxylated Derivatives
Disclaimer: The compound "5-Hydroxy-TSU-68" is not a readily characterized substance with established synthesis protocols in publicly available scientific literature. It is likely a metabolite of the well-known anti-angiogenic agent TSU-68 (also known as Orantinib or SU6668). This guide will focus on the synthesis and purification of the parent compound, TSU-68, and will provide a theoretical approach to the synthesis of a hydroxylated derivative based on general chemical principles. The experimental protocols provided are representative and compiled from general synthetic methodologies for similar chemical structures.
Introduction to TSU-68 (Orantinib)
TSU-68 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), all of which are crucial mediators of tumor angiogenesis and growth. By inhibiting these pathways, TSU-68 effectively cuts off the blood supply to tumors, leading to the suppression of tumor growth and metastasis. Its chemical name is (Z)-3-[2,4-dimethyl-5-((2-oxo-1,2-dihydroindol-3-ylidene)methyl)-1H-pyrrol-3-yl]propanoic acid.
Synthesis of TSU-68 (Orantinib)
The synthesis of TSU-68 can be approached as a convergent synthesis, involving the preparation of two key intermediates: a substituted pyrrole and an oxindole, followed by their condensation and final deprotection.
Overall Synthetic Scheme
A plausible synthetic route for TSU-68 is outlined below. This represents a general strategy for the formation of the indolinone-pyrrole scaffold.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of the Pyrrole Intermediate (3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid)
-
Step 1: Hydrogenolysis of Benzyl Ester. To a solution of 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-(2-methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
-
Step 2: Decarboxylation. The resulting carboxylic acid is heated in a high-boiling point solvent (e.g., diphenyl ether) or neat under vacuum to induce decarboxylation, affording 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid methyl ester.
-
Step 3: Saponification. The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or THF). Acidification with a mineral acid (e.g., HCl) precipitates the desired product, 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.
Protocol 2.2.2: Synthesis of Oxindole
-
Oxindole is commercially available. If a substituted oxindole were required, it could be synthesized from the corresponding substituted aniline via a Sandmeyer reaction followed by cyclization.
Protocol 2.2.3: Condensation and Formation of TSU-68
-
A mixture of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid and oxindole (1:1 molar ratio) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of a base, such as piperidine or pyrrolidine, is added to the mixture.
-
The reaction is heated to reflux for several hours until the condensation is complete (monitored by TLC or LC-MS).
-
Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield crude TSU-68.
Quantitative Data
| Target Kinase | Inhibition Constant (Ki) | IC50 |
| PDGFRβ | 8 nM | 0.06 µM |
| VEGFR2 (Flk-1/KDR) | 2.1 µM | 2.4 µM |
| FGFR1 | 1.2 µM | 3.0 µM |
| c-Kit | - | 0.1-1 µM |
Data compiled from various sources.
Purification of TSU-68
The crude TSU-68 obtained from the synthesis typically requires purification to achieve the high purity needed for biological assays and in vivo studies (>98%).
Protocol 3.1: Recrystallization
-
The crude TSU-68 can be purified by recrystallization from a suitable solvent system, such as ethanol/water, methanol, or ethyl acetate/hexanes.
-
The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Protocol 3.2: Column Chromatography
-
For higher purity, silica gel column chromatography can be employed.
-
A slurry of silica gel in a non-polar solvent (e.g., hexanes) is packed into a column.
-
The crude TSU-68 is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the column.
-
The compound is eluted using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid.
-
Fractions are collected and analyzed by TLC. Those containing the pure product are combined, and the solvent is removed under reduced pressure.
Protocol 3.3: Preparative HPLC
-
For the highest purity, preparative reverse-phase high-performance liquid chromatography (HPLC) can be used.
-
Column: A C18 preparative column is typically used.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid.
-
The purified fractions are collected, and the solvent is removed by lyophilization to obtain the final product as a pure solid.
Theoretical Synthesis of this compound
As "this compound" is not a described compound, we can propose a hypothetical synthetic route to introduce a hydroxyl group at the 5-position of the oxindole ring of TSU-68. This would involve starting with a 5-hydroxyoxindole or introducing the hydroxyl group at a later stage.
Retrosynthetic Approach:
Forward Synthesis Approach (Hypothetical):
-
Starting Material: 5-Hydroxyoxindole would be the key starting material for the oxindole component.
-
Condensation: 5-Hydroxyoxindole would be condensed with the pyrrole aldehyde intermediate as described in Protocol 2.2.3. The hydroxyl group would likely need to be protected (e.g., as a benzyl or silyl ether) prior to the condensation reaction to prevent side reactions.
-
Deprotection: Following the condensation, the protecting group on the hydroxyl function would be removed to yield this compound.
Alternatively, direct hydroxylation of TSU-68 could be attempted, although this would likely lead to a mixture of isomers and be difficult to control.
Signaling Pathways Inhibited by TSU-68
TSU-68 exerts its anti-angiogenic effects by inhibiting multiple RTKs. The primary signaling cascades affected are the VEGFR, PDGFR, and FGFR pathways.
This diagram illustrates how TSU-68 blocks the binding of ATP to the kinase domains of VEGFR, PDGFR, and FGFR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and Ras/MEK/ERK pathways. This ultimately leads to a reduction in cell proliferation, migration, survival, and angiogenesis.
The Multi-Targeted Tyrosine Kinase Inhibitor TSU-68: A Technical Overview of its Anti-Cancer Mechanism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the mechanism of action of TSU-68 (also known as SU6668 or Orantinib). Extensive literature searches did not yield specific data on a "5-Hydroxy-TSU-68" metabolite. Therefore, this guide details the activity of the parent compound, TSU-68.
Executive Summary
TSU-68 is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor angiogenesis and growth. By competitively targeting the ATP-binding sites of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), TSU-68 effectively abrogates key signaling pathways responsible for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment and tumor cell growth. This technical guide provides a comprehensive overview of the mechanism of action of TSU-68 in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Inhibition of Key Angiogenic RTKs
TSU-68 functions as an ATP-competitive inhibitor, targeting the catalytic domains of several key RTKs. Its oxindole core acts as an adenine mimetic, allowing it to bind to the ATP pocket of these kinases and prevent their autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets of TSU-68 are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1): A primary mediator of VEGF-driven angiogenesis, crucial for tumor blood vessel formation.
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stability of newly formed blood vessels.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in tumor angiogenesis and the proliferation of some tumor cells.
By simultaneously inhibiting these receptors, TSU-68 exerts a potent anti-angiogenic and anti-tumor effect.[1][2]
Quantitative Inhibition Data
The inhibitory potency of TSU-68 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
Table 1: Biochemical Inhibition of Receptor Tyrosine Kinases by TSU-68
| Target Kinase | Inhibition Constant (Ki) | Assay Type |
| PDGFRβ | 8 nM[3] | Cell-free autophosphorylation assay |
| VEGFR-2 (Flk-1/KDR) | 2.1 µM[3] | Cell-free trans-phosphorylation assay |
| FGFR1 | 1.2 µM[3] | Cell-free trans-phosphorylation assay |
Table 2: Cellular Inhibition by TSU-68
| Cell Process/Target | Cell Line | IC50 Value |
| VEGF-driven mitogenesis | HUVECs | 0.34 µM[3][4] |
| FGF-driven mitogenesis | HUVECs | 9.6 µM[3][4] |
| c-Kit autophosphorylation | MO7E (human myeloid leukemia) | 0.1 - 1 µM[3] |
| SCF-induced proliferation | MO7E (human myeloid leukemia) | 0.29 µM[3] |
Signaling Pathways and Cellular Effects
The inhibition of VEGFR, PDGFR, and FGFR by TSU-68 leads to the disruption of multiple downstream signaling pathways and a cascade of anti-cancer cellular effects.
Disruption of Downstream Signaling
TSU-68 has been shown to inhibit the phosphorylation of downstream signaling molecules, such as ERK1/2, which are involved in cell proliferation and survival.[3] By blocking the activation of these pathways in endothelial cells, TSU-68 prevents their proliferation and migration, which are essential steps in angiogenesis.
Cellular Consequences
The primary cellular effects of TSU-68 are:
-
Inhibition of Endothelial Cell Mitogenesis: TSU-68 effectively blocks the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF and FGF.[3][4]
-
Induction of Apoptosis: TSU-68 has been shown to induce apoptosis in both vascular endothelial cells and some tumor cells.[2][3] In human myeloid leukemia MO7E cells, TSU-68 induces apoptosis.[3]
-
Anti-proliferative Effects on Tumor Cells: While the primary mechanism is anti-angiogenic, TSU-68 also exhibits direct anti-proliferative effects on certain tumor cell lines, such as the SCF-dependent MO7E cells.[3]
In Vivo Anti-Tumor and Anti-Angiogenic Activity
Preclinical studies in various xenograft models have demonstrated the potent in vivo efficacy of TSU-68.
Tumor Growth Inhibition
Oral administration of TSU-68 has resulted in significant tumor growth inhibition in a broad range of human tumor xenograft models, including colon, lung, melanoma, glioma, and ovarian cancers.[1][5][6]
Table 3: In Vivo Tumor Growth Inhibition by TSU-68
| Tumor Model | Administration | Dose | Outcome |
| HEC1A (endometrial cancer) | Oral, daily | 200 mg/kg/day | Significant tumor proliferation inhibition[6] |
| HT-29 (colon carcinoma) | Oral, twice daily | 200 mg/kg | Significant inhibition of subcutaneous tumor growth[5][7] |
| WiDr (colon carcinoma) | Oral, twice daily | 200 mg/kg | Significant inhibition of subcutaneous tumor growth[5][7] |
| Various human tumor xenografts | Oral or i.p. | 75-200 mg/kg | Significant growth inhibition[3] |
Inhibition of Angiogenesis
TSU-68 has been shown to effectively suppress tumor-associated angiogenesis. In vivo studies have demonstrated a decrease in microvessel density and a reduction in tumor blood flow upon treatment with TSU-68.[8][9] It also leads to tumor vascular normalization, which can improve the delivery of other cytotoxic agents.[8]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of TSU-68.
Receptor Tyrosine Kinase Inhibition Assay (Cell-free)
This assay quantifies the ability of TSU-68 to inhibit the trans-phosphorylation activity of purified kinase domains.
Protocol:
-
96-well microtiter plates are coated with a peptide substrate like poly-Glu,Tyr.
-
Excess protein binding sites are blocked with Bovine Serum Albumin (BSA).
-
Purified recombinant kinase domains (e.g., GST-Flk-1) are added to the wells.
-
TSU-68 is added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP and MgCl2.
-
After incubation, the reaction is stopped, and the plates are washed.
-
The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
-
The absorbance is measured to determine the extent of inhibition.
Cellular Tyrosine Phosphorylation Assay (Western Blot)
This assay determines the effect of TSU-68 on the phosphorylation of its target receptors within a cellular context.
Protocol:
-
Cells (e.g., HUVECs or NIH-3T3 cells overexpressing a target receptor) are serum-starved and then pre-treated with various concentrations of TSU-68.
-
The cells are then stimulated with the appropriate ligand (e.g., VEGF for HUVECs) to induce receptor autophosphorylation.
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[10][11][12][13]
-
The membrane is blocked and then probed with a primary antibody specific for the phosphorylated form of the target receptor.
-
A secondary antibody conjugated to HRP is used for detection via chemiluminescence.[12]
-
The membrane is also probed for the total amount of the receptor as a loading control.
Endothelial Cell Mitogenesis Assay
This assay measures the effect of TSU-68 on the proliferation of endothelial cells.
Protocol:
-
HUVECs are seeded in 96-well plates in low-serum medium.
-
After attachment, the cells are treated with various concentrations of TSU-68.
-
The cells are then stimulated with a mitogen, such as VEGF or FGF.
-
After a set incubation period (e.g., 72 hours), cell proliferation is assessed using methods such as MTT assay or BrdU incorporation.
-
The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
This type of study evaluates the anti-tumor efficacy of TSU-68 in a living organism.
Protocol:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
TSU-68 is administered, typically orally, on a daily schedule. The control group receives a vehicle solution.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
The body weight and overall health of the mice are monitored to assess toxicity.
-
At the end of the study, the tumors may be excised for further analysis, such as immunohistochemistry for microvessel density.
Conclusion
TSU-68 is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily through the inhibition of key angiogenic pathways mediated by VEGFR, PDGFR, and FGFR. Its ability to disrupt tumor vasculature, inhibit endothelial cell proliferation, and, in some cases, directly impact tumor cell growth, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of TSU-68 and similar multi-targeted anti-angiogenic therapies.
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo assessment of antiangiogenic activity of SU6668 in an experimental colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. genscript.com [genscript.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nacalai.com [nacalai.com]
The Biological Activity of TSU-68 (Orantinib): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the biological activity of TSU-68 (SU6668, Orantinib). While 5-Hydroxy-TSU-68 is a known metabolite of TSU-68, detailed information regarding its specific biological activity, inhibitory constants, and distinct mechanistic pathways is not extensively available in publicly accessible scientific literature. Therefore, this document will detail the well-documented activities of the parent compound, TSU-68.
Executive Summary
TSU-68, also known as SU6668 or Orantinib, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets key mediators of angiogenesis, a critical process in tumor growth and metastasis. This guide provides a comprehensive overview of the biological activity of TSU-68, including its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Mechanism of Action
TSU-68 functions as an ATP-competitive inhibitor of several receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1): A key mediator of VEGF-stimulated endothelial cell proliferation and migration.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in the recruitment of pericytes and smooth muscle cells, which are essential for blood vessel maturation and stability.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in tumor angiogenesis and cell survival.
By inhibiting these receptors, TSU-68 effectively cuts off the blood supply to tumors, thereby inhibiting their growth and potential for metastasis. The inhibitory action of TSU-68 on these kinases leads to the downstream suppression of signaling cascades responsible for cell proliferation and survival.
Quantitative Biological Activity Data
The inhibitory activity of TSU-68 has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| PDGFRβ | 8 nM | 0.06 µM | ATP-competitive inhibition of autophosphorylation. |
| FGFR1 | 1.2 µM | 3.04 µM | ATP-competitive inhibition of trans-phosphorylation. |
| VEGFR-2 (Flk-1/KDR) | 2.1 µM | 2.43 µM | ATP-competitive inhibition of trans-phosphorylation. |
| c-Kit | - | 0.1 - 1 µM | Inhibition of stem cell factor (SCF) receptor autophosphorylation. |
| Aurora Kinase B | - | 35 nM | - |
| Aurora Kinase C | - | 210 nM | - |
| EGFR | > 100 µM | - | No significant inhibitory activity. |
Table 2: Cellular Activity
| Cell Type | Assay | Stimulant | IC50 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Mitogenesis Assay | VEGF | 0.34 µM |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Mitogenesis Assay | FGF | 9.6 µM |
| MO7E (Human Myeloid Leukemia) | Proliferation Assay | SCF | 0.29 µM |
| TMK-1 (Gastric Cancer) | MTT Assay | - | 22.6 µg/ml |
| MKN-45 (Gastric Cancer) | MTT Assay | - | 31.8 µg/ml |
| MKN-74 (Gastric Cancer) | MTT Assay | - | 26.7 µg/ml |
| HUVECs | MTT Assay | - | 8.9 µg/ml |
Signaling Pathways Modulated by TSU-68
TSU-68 exerts its anti-angiogenic and anti-tumor effects by interfering with key signaling pathways initiated by VEGF, PDGF, and FGF.
Inhibition of Angiogenesis Signaling
The binding of growth factors like VEGF and PDGF to their respective receptors (VEGFR-2 and PDGFRβ) on endothelial cells and pericytes triggers receptor dimerization and autophosphorylation. This creates docking sites for downstream signaling molecules, activating pathways such as the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, migration, and survival. TSU-68 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.
In Vivo Efficacy
Oral or intraperitoneal administration of TSU-68 has demonstrated significant anti-tumor activity in a wide range of human tumor xenograft models in athymic mice.
Table 3: In Vivo Tumor Models with Demonstrated TSU-68 Efficacy
| Tumor Type | Cell Line | Efficacy |
| Glioma | C6, SF763T | Significant growth inhibition. |
| Melanoma | A375 | Significant growth inhibition. |
| Lung Cancer | H460, Calu-6 | Significant growth inhibition. |
| Colon Cancer | Colo205 | Significant growth inhibition. |
| Ovarian Cancer | SKOV3TP5 | Significant growth inhibition. |
| Epidermoid Carcinoma | A431 | Significant growth inhibition. |
Studies have shown that TSU-68 can induce the regression of large, established tumors. Furthermore, it has been shown to suppress tumor angiogenesis and decrease vessel permeability in vivo.
Experimental Protocols
Biochemical Tyrosine Kinase Assays (Trans-phosphorylation)
This protocol is a generalized representation based on published methods.
-
Plate Preparation: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked with a solution of 1-5% (w/v) Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Kinase Reaction: Purified recombinant kinase domains (e.g., GST-Flk-1, GST-FGFR1) are added to the wells in a kinase buffer containing ATP and the test compound (TSU-68) at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25°C).
-
Detection: The amount of substrate phosphorylation is quantified. This is often achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) followed by the addition of a chromogenic or chemiluminescent substrate.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation (Mitogenesis) Assay
This protocol is a generalized representation based on published methods.
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in 96-well plates in their respective growth media and allowed to attach.
-
Quiescence: The cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.
-
Treatment: The cells are pre-incubated with various concentrations of TSU-68 for a specified time (e.g., 1 hour).
-
Stimulation: A specific mitogen (e.g., VEGF or FGF) is added to the wells to stimulate cell proliferation.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Quantification of Proliferation: Cell proliferation is measured using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of proliferation inhibition against the concentration of TSU-68.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation based on published methods.
-
Cell Implantation: A suspension of human tumor cells (e.g., A431, C6) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.
-
Randomization: Mice are randomized into control and treatment groups.
-
Treatment Administration: TSU-68 is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treatment groups.
Pharmacokinetics and Metabolism
Clinical studies have investigated the pharmacokinetics of TSU-68. After oral administration, plasma concentrations are dose-dependent. Interestingly, repeated administration has been shown to result in lower plasma concentrations, suggesting that TSU-68 may induce its own metabolism. This autoinduction is likely due to the induction of microsomal oxidase activity in the liver. As mentioned, this compound is a known human metabolite.
Conclusion
TSU-68 is a potent, multi-targeted inhibitor of receptor tyrosine kinases that play a critical role in angiogenesis and tumor progression. Its ability to inhibit VEGFR-2, PDGFRβ, and FGFR1 translates into significant anti-tumor efficacy in a broad range of preclinical models. While the parent compound has been extensively studied, further research into the specific biological activities of its metabolites, such as this compound, would provide a more complete understanding of its overall pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the development of anti-cancer therapies.
In-depth Technical Guide: The Quest for 5-Hydroxy-TSU-68
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature and chemical databases, it has been determined that 5-Hydroxy-TSU-68 is not a readily identified or characterized compound. While the parent compound, TSU-68 (also known as SU6668 and Orantinib), is a well-documented multi-targeted receptor tyrosine kinase inhibitor, specific information regarding a 5-hydroxylated derivative is not available in the public domain.
Investigations into the metabolism of TSU-68 suggest that it undergoes oxidative metabolism, a process that can introduce hydroxyl groups.[1] PubChem, a comprehensive database of chemical molecules, lists several metabolites of TSU-68, designated as TSU-68 metabolite 1, 2, and 3; however, their precise chemical structures have not been elucidated in the available literature.[2]
Therefore, this guide will focus on the discovery and initial characterization of the parent compound, TSU-68 , providing the detailed information requested with the caveat that data for a "5-Hydroxy" derivative is currently unavailable.
TSU-68 (SU6668/Orantinib): Discovery and Initial Characterization
TSU-68 is a synthetic, orally bioavailable small molecule that functions as a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth.[3][4][5] Its discovery was a result of rational drug design aimed at targeting key signaling pathways involved in cancer progression.
Mechanism of Action
TSU-68 competitively inhibits the ATP binding site of the intracellular tyrosine kinase domains of:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) , particularly VEGFR2 (KDR/Flk-1)
-
Platelet-Derived Growth Factor Receptors (PDGFRs) , with high potency against PDGFRβ
-
Fibroblast Growth Factor Receptors (FGFRs) , notably FGFR1
By blocking the autophosphorylation and activation of these receptors, TSU-68 effectively inhibits downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, as well as the recruitment of pericytes, ultimately leading to the inhibition of angiogenesis and tumor growth.[3][4][5]
Quantitative Data
The following tables summarize the key in vitro inhibitory activities of TSU-68 against its primary targets and its effects on cellular processes.
| Target Kinase | Inhibition Constant (Ki) | IC50 |
| PDGFRβ | 8 nM | - |
| VEGFR2 (Flk-1) | 2.1 µM | - |
| FGFR1 | 1.2 µM | - |
| c-Kit | - | 0.1 - 1 µM |
Data compiled from multiple sources.[3][4][6][7]
| Cellular Process | Cell Line | IC50 |
| VEGF-driven Mitogenesis | HUVEC | 0.34 µM |
| FGF-driven Mitogenesis | HUVEC | 9.6 µM |
| SCF-induced Proliferation | MO7E | 0.29 µM |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Kinase Assays (General Protocol)
The inhibitory activity of TSU-68 on receptor tyrosine kinases was determined using in vitro kinase assays. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ, FGFR1) and a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.
-
Compound Dilution: TSU-68 is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and TSU-68 are incubated in the presence of ATP (often radiolabeled, e.g., [γ-33P]ATP) and MgCl2.
-
Detection of Phosphorylation: The amount of phosphate incorporated into the substrate is quantified. For radiolabeled assays, this is typically done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with anti-phosphotyrosine antibodies are used.
-
IC50 Determination: The concentration of TSU-68 that inhibits 50% of the kinase activity is calculated from the dose-response curve.
Cell Proliferation Assays (MTT Assay)
The effect of TSU-68 on the proliferation of various cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of TSU-68 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of TSU-68 that causes 50% inhibition of cell growth is determined.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of TSU-68 was evaluated in vivo using human tumor xenograft models in immunocompromised mice.
-
Tumor Cell Implantation: Human tumor cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.
-
Drug Administration: TSU-68 is administered orally or via intraperitoneal injection at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Visualizations
Signaling Pathway of TSU-68 Inhibition
Caption: TSU-68 inhibits key RTKs, blocking downstream signaling and cellular responses.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolism of TSU-68 (Orantinib): A Focus on Hydroxylation and Autoinduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. Extensive literature review indicates that while the formation of hydroxylated metabolites of TSU-68 is a key metabolic pathway, specific details regarding the definitive structure and the precise biological role of "5-Hydroxy-TSU-68" are not publicly available. This document synthesizes the existing knowledge on TSU-68 biotransformation, with a particular focus on the enzymes responsible and the clinically significant phenomenon of autoinduction.
Introduction to TSU-68 Metabolism
TSU-68, also known as Orantinib or SU6668, is an orally bioavailable small molecule that inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR)[1][2]. Its metabolism is a critical factor in its pharmacokinetic profile and therapeutic efficacy. The primary route of elimination for TSU-68 is through hepatic metabolism, with very low urinary excretion of the parent compound[1][3].
A key characteristic of TSU-68's metabolism is its autoinduction, where the drug itself stimulates the activity of the enzymes responsible for its own breakdown. This leads to a decrease in plasma concentrations of TSU-68 upon repeated administration[1][3].
Primary Metabolic Pathway: Hydroxylation
The principal metabolic transformation of TSU-68 is hydroxylation. This oxidative reaction is mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. While the exact position of the hydroxylation on the TSU-68 molecule is not specified in the available literature, this process leads to the formation of hydroxylated metabolites. PubChem lists "TSU-68 metabolite 1," "TSU-68 metabolite 2," and "TSU-68 metabolite 3" as known human metabolites, though their specific structures are not provided[4].
Role of Cytochrome P450 Isoforms: CYP1A1 and CYP1A2
In vitro studies have identified CYP1A1 and CYP1A2 as the primary cytochrome P450 isoforms responsible for the hydroxylation of TSU-68. The repeated administration of TSU-68 leads to the induction of both the mRNA and protein levels of these enzymes, which in turn increases the rate of TSU-68 metabolism[1].
The autoinduction of CYP1A1/2 is a significant clinical consideration, as it results in lower systemic exposure to TSU-68 over time. This has been observed in clinical trials where the maximum concentration (Cmax) and the area under the curve (AUC) of TSU-68 were approximately two-fold lower after repeated dosing compared to the initial dose[3].
Quantitative Data on TSU-68 Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of TSU-68 from a phase I clinical trial, illustrating the effect of autoinduction on drug exposure.
| Parameter | Day 1 | Day 8 | Day 29 |
| Cmax (Maximum Concentration) | Higher | ~2-fold lower than Day 1 | Similar to Day 8 |
| AUC (Area Under the Curve) | Higher | ~2-fold lower than Day 1 | Similar to Day 8 |
Data compiled from a Phase I study in patients with advanced solid tumors, indicating a decrease in systemic exposure after repeated administration[3].
Experimental Protocols
While specific protocols for the analysis of this compound are not available, a general methodology for studying the in vitro metabolism of TSU-68 using human liver microsomes can be outlined as follows. This approach is standard for identifying metabolic pathways and the enzymes involved.
In Vitro Metabolism of TSU-68 using Human Liver Microsomes
Objective: To identify the metabolites of TSU-68 and characterize the P450 enzymes responsible for their formation.
Materials:
-
TSU-68
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific chemical inhibitors for various CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
Recombinant human CYP enzymes (e.g., rCYP1A1, rCYP1A2)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)
Procedure:
-
Incubation Setup: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and TSU-68 at a specified concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at different time points.
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and identify the parent drug (TSU-68) and its metabolites. The mass spectrometer will be used to determine the mass-to-charge ratio (m/z) of the parent drug and any new peaks corresponding to potential metabolites (e.g., an increase of 16 Da for a hydroxylation event).
-
Reaction Phenotyping (Enzyme Identification):
-
Inhibitor Studies: Perform incubations in the presence of specific CYP inhibitors to determine which enzymes are involved in the metabolism of TSU-68. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.
-
Recombinant Enzyme Studies: Incubate TSU-68 with individual recombinant human CYP enzymes to confirm which isoforms are capable of metabolizing the drug.
-
Visualizing the Metabolic Pathway of TSU-68
The following diagram illustrates the known metabolic pathway of TSU-68, highlighting the role of CYP1A1 and CYP1A2 and the process of autoinduction.
Caption: Metabolic pathway of TSU-68.
Conclusion and Future Directions
The metabolism of TSU-68 is characterized by hepatic hydroxylation mediated by CYP1A1 and CYP1A2, and a significant autoinduction of these enzymes. While the formation of hydroxylated metabolites is established, the specific role of any single metabolite, including a putative this compound, remains undefined in the current scientific literature. Further research is required to isolate and characterize these metabolites, determine their biological activity, and assess their clinical relevance as potential biomarkers or contributors to the overall therapeutic and toxicological profile of TSU-68. Such studies would provide a more complete understanding of the pharmacology of this anti-cancer agent.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Evaluation of TSU-68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the in vitro evaluation of TSU-68 (also known as Orantinib or SU6668). Extensive literature searches did not yield specific in vitro data for 5-Hydroxy-TSU-68, a likely metabolite. The information presented herein pertains to the parent compound, TSU-68, which undergoes hepatic metabolism.
Executive Summary
TSU-68 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. In vitro studies have demonstrated its significant inhibitory activity against key mediators of angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). This document provides a comprehensive overview of the in vitro evaluation of TSU-68, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Quantitative Data Summary
The inhibitory activity of TSU-68 has been quantified across various kinase assays and cell-based proliferation assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition Profile of TSU-68
| Target Kinase | Assay Type | Inhibition Metric (IC₅₀/Kᵢ) | Reference(s) |
| PDGF-Rβ | Cell-free autophosphorylation | 8 nM (Kᵢ) | [1][2][3] |
| VEGF-R1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM (Kᵢ) | [1][2] |
| FGF-R1 | Cell-free trans-phosphorylation | 1.2 µM (Kᵢ) | [1][2] |
| c-Kit | Tyrosine autophosphorylation (MO7E cells) | 0.1 - 1 µM (IC₅₀) | [1][2] |
Table 2: In Vitro Cellular Activity of TSU-68
| Cell Line | Assay Type | Effect | Inhibition Metric (IC₅₀) | Reference(s) |
| HUVECs | VEGF-driven mitogenesis | Inhibition | 0.34 µM | [1][2] |
| HUVECs | FGF-driven mitogenesis | Inhibition | 9.6 µM | [1][2] |
| MO7E | SCF-induced proliferation | Inhibition | 0.29 µM | [1][2] |
| MO7E | - | Apoptosis Induction | - | [1][2] |
| NIH-3T3 (PDGFRβ overexpressing) | PDGF-stimulated tyrosine phosphorylation | Inhibition | 0.03 - 0.1 µM (min. concentration) | [1][3] |
| HUVECs | VEGF-stimulated KDR tyrosine phosphorylation | Inhibition | 0.03 - 10 µM (dose-dependent) | [1][3] |
Experimental Protocols
Receptor Tyrosine Kinase Assays (Cell-Free)
Objective: To determine the direct inhibitory activity of TSU-68 on the kinase activity of purified or immunoprecipitated receptor tyrosine kinases.
General Methodology:
-
Kinase Source: Recombinant human kinase domains (e.g., PDGFRβ, VEGFR1, FGFR1) are used.
-
Substrate: A generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1) or a specific peptide substrate is coated onto microplate wells.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of TSU-68 are incubated in a kinase reaction buffer containing ATP and necessary cofactors (e.g., Mg²⁺, Mn²⁺). TSU-68 is typically dissolved in DMSO.
-
Phosphorylation Detection: The extent of substrate phosphorylation is quantified. This is often achieved using a phospho-specific antibody that recognizes the phosphorylated substrate. The detection system can be colorimetric, fluorescent, or luminescent.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the TSU-68 concentration and fitting the data to a sigmoidal dose-response curve. Kᵢ values are determined through kinetic studies, often by assessing the effect of the inhibitor on the enzyme's reaction rate at varying substrate (ATP) concentrations, consistent with competitive inhibition.[4][5]
Cellular Phosphorylation Assays
Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.
General Methodology:
-
Cell Culture: Cells endogenously expressing or overexpressing the target receptor (e.g., NIH-3T3 cells for PDGFRβ, HUVECs for VEGFR) are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: The specific ligand (e.g., PDGF, VEGF) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation & Western Blotting: The target receptor is immunoprecipitated from the cell lysates. The immunoprecipitates are then separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of phosphorylation. The membrane is subsequently stripped and re-probed with an antibody against the total receptor protein to confirm equal loading.
Cell Proliferation (Mitogenesis) Assays
Objective: To evaluate the effect of TSU-68 on the proliferation of cells driven by specific growth factors.
General Methodology (HUVEC Proliferation Assay):
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their growth medium.
-
Quiescence: Cells are rendered quiescent by incubation in a low-serum medium.
-
Treatment: Cells are treated with varying concentrations of TSU-68 in the presence of a mitogenic stimulus (e.g., VEGF or FGF).
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of inhibition of proliferation is calculated relative to the control (stimulated cells without inhibitor). IC₅₀ values are then determined.
Apoptosis Assays
Objective: To determine if TSU-68 induces programmed cell death in sensitive cell lines.
General Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells (e.g., MO7E human myeloid leukemia cells) are treated with TSU-68 at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The cell population is gated into four quadrants:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by TSU-68.
-
Visualizations
Signaling Pathways
Caption: TSU-68 inhibits multiple receptor tyrosine kinases, blocking downstream signaling.
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for assessing inhibition of receptor phosphorylation by TSU-68.
Logical Relationship: Apoptosis Assay Interpretation
Caption: Interpreting flow cytometry results from an Annexin V/PI apoptosis assay.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Phosphorylation of the Activation Loop Tyrosine 823 in c-Kit Is Crucial for Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on 5-Hydroxy-TSU-68: An In-depth Technical Guide
Disclaimer: Extensive literature searches for "5-Hydroxy-TSU-68" did not yield specific preclinical data for this particular metabolite. The following guide is based on the available information for the parent compound, TSU-68 (Orantinib), and general principles of drug metabolism. The existence and biological activity of this compound as a metabolite are inferred from studies on TSU-68's metabolism, which indicate hydroxylation as a metabolic pathway. This document serves as a foundational guide for researchers and drug development professionals, highlighting the known aspects of TSU-68 and the anticipated characteristics of its hydroxylated metabolite.
Introduction to TSU-68 (Orantinib)
TSU-68, also known as Orantinib or SU6668, is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). By inhibiting these RTKs, TSU-68 disrupts key signaling pathways involved in tumor angiogenesis and growth. Clinical and preclinical studies have demonstrated its potential as an anti-cancer agent.
The metabolic fate of TSU-68 is a critical aspect of its pharmacological profile. In vivo and in vitro studies have shown that TSU-68 undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with evidence of autoinduction of its own metabolism. While specific metabolites are not extensively characterized in the public domain, hydroxylation is a common metabolic pathway for such compounds. This guide focuses on the hypothetical but plausible metabolite, this compound.
Physicochemical Properties of TSU-68
A comprehensive understanding of the parent compound is essential when investigating its metabolites.
| Property | Value | Reference |
| Chemical Name | (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid | [1][2] |
| Synonyms | TSU-68, Orantinib, SU6668 | [2] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [3] |
| Molecular Weight | 310.35 g/mol | [3] |
| CAS Number | 252916-29-3 | [3] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (62 mg/mL) | [3] |
Proposed Metabolic Pathway of TSU-68 to this compound
The metabolism of TSU-68 is known to be mediated by CYP1A1 and CYP1A2 enzymes, leading to autoinduction. One of the observed metabolic reactions is hydroxylation. Given the chemical structure of TSU-68, the 5-position of the oxindole ring is a likely site for aromatic hydroxylation.
Pharmacokinetics of TSU-68
While pharmacokinetic data for this compound is unavailable, the data for the parent compound provides a crucial baseline.
Table 1: Pharmacokinetic Parameters of TSU-68 in Humans (Phase I Studies)
| Parameter | Dose | Value | Patient Population | Reference |
| Cmax (Day 1) | 200 mg/m² bid | ~1.5 µg/mL | Advanced solid tumors | [2] |
| Cmax (Day 8) | 200 mg/m² bid | ~0.7 µg/mL | Advanced solid tumors | [2] |
| AUC₀₋ₜ (Day 1) | 200 mg/m² bid | ~8 µg·h/mL | Advanced solid tumors | [2] |
| AUC₀₋ₜ (Day 8) | 200 mg/m² bid | ~4 µg·h/mL | Advanced solid tumors | [2] |
| Tmax | 200-1200 mg/m² bid | 2-4 hours | Advanced solid tumors | [2] |
| Autoinduction | All doses | Cmax and AUC decreased by ~50% after repeated dosing | Advanced solid tumors | [2] |
Biological Activity of TSU-68
The inhibitory activity of TSU-68 against various kinases is well-documented. The activity of this compound would need to be determined experimentally but is hypothesized to be similar to or potentially reduced compared to the parent compound due to increased polarity.
Table 2: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | IC₅₀ / Ki | Reference |
| PDGFRβ | Cell-free autophosphorylation | Ki = 8 nM | [4] |
| Flk-1 (VEGFR2) | Cell-free trans-phosphorylation | Ki = 2.1 µM | [4] |
| FGFR1 | Cell-free trans-phosphorylation | Ki = 1.2 µM | [4] |
| c-kit | Cell-based autophosphorylation | IC₅₀ = 0.1-1 µM | [4] |
| VEGF-driven mitogenesis | HUVEC proliferation | IC₅₀ = 0.34 µM | [4] |
| FGF-driven mitogenesis | HUVEC proliferation | IC₅₀ = 9.6 µM | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound would need to be developed. Below are generalized protocols based on standard methodologies for studying drug metabolites.
Hypothetical Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process, potentially starting from a protected 5-hydroxyoxindole precursor.
In Vitro Metabolism Study Protocol
To confirm the formation of this compound, an in vitro metabolism study could be performed.
-
Incubation: Incubate TSU-68 (e.g., 1-10 µM) with human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify TSU-68 and its metabolites. A parent ion scan for potential metabolites (M+16 for hydroxylation) would be performed.
Kinase Inhibition Assay Protocol
To assess the biological activity of this compound, a kinase inhibition assay would be necessary.
-
Assay Setup: In a microplate, combine the purified target kinase (e.g., VEGFR2, PDGFRβ), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (and TSU-68 as a positive control).
-
Incubation: Incubate the reaction mixture at room temperature to allow for phosphorylation.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).
-
Data Analysis: Measure the signal and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways Targeted by TSU-68
The primary mechanism of action of TSU-68 involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis. It is anticipated that this compound, if active, would target the same pathways.
Conclusion and Future Directions
While direct preliminary studies on this compound are not currently available in the public domain, the known metabolic pathways of the parent compound, TSU-68, suggest its formation via CYP1A-mediated hydroxylation. This technical guide provides a foundational framework for researchers by summarizing the extensive data available for TSU-68 and outlining the necessary experimental approaches to synthesize, identify, and characterize this compound.
Future research should focus on:
-
Definitive identification of this compound in in vivo and in vitro metabolism studies of TSU-68.
-
Chemical synthesis of an authentic standard of this compound.
-
In vitro characterization of its inhibitory activity against the target kinases (VEGFR, PDGFR, FGFR) and comparison with the parent compound.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion properties.
Such studies will be crucial in determining the contribution of this compound to the overall pharmacological and toxicological profile of TSU-68.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
The Metabolic Pathway of TSU-68 to 5-Hydroxy-TSU-68: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor, to its hydroxylated metabolite, 5-Hydroxy-TSU-68. This document details the enzymatic pathways, presents quantitative kinetic data, and outlines the experimental methodologies used to elucidate this biotransformation.
Introduction
TSU-68 is an orally administered antiangiogenic agent that targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Understanding the metabolic fate of TSU-68 is critical for characterizing its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. A key metabolic pathway is the hydroxylation of the indolinone ring system, leading to the formation of several metabolites, including the prominent this compound.
The Metabolic Pathway: Hydroxylation of TSU-68
The primary route of TSU-68 metabolism is hepatic oxidation.[1] In vitro studies utilizing human liver microsomes have identified the formation of three major hydroxylated metabolites: this compound, 6-Hydroxy-TSU-68, and 7-Hydroxy-TSU-68.[1] This guide focuses on the formation of this compound.
The hydroxylation reaction is catalyzed by cytochrome P450 (CYP) enzymes, specifically isoforms CYP1A1 and CYP1A2.[1][2] Further investigation has revealed that CYP1A2 plays a predominant role in the microsomal hydroxylation of TSU-68.[1]
An interesting characteristic of TSU-68 is its ability to induce its own metabolism through the upregulation of CYP1A1 and CYP1A2 expression.[1][2] This autoinduction leads to an accelerated clearance of the drug upon repeated administration, a phenomenon observed in clinical settings.[1]
References
- 1. Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-dependent induction of rat hepatic CYP1A1 and CYP1A2 expression after single-dose administration of the anti-angiogenic agent TSU-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Hydroxy-TSU-68 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68 is a derivative of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2][3][4][5][6] These RTKs are crucial mediators of angiogenesis, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers. By inhibiting these pathways, TSU-68 has demonstrated anti-angiogenic and anti-tumor activities.[2][6] This document provides detailed experimental protocols for investigating the effects of this compound on cultured cells, based on the known activities of its parent compound, TSU-68. The provided protocols for cell proliferation and apoptosis assays can be adapted to evaluate the efficacy and mechanism of action of this compound in various cell lines.
Mechanism of Action
TSU-68 acts as a competitive inhibitor of ATP binding to the kinase domains of VEGFR-2 (KDR), PDGFRβ, and FGFR1.[1][5][6] This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to an inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis. The primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Signaling pathway of this compound.
Data Presentation
The following table summarizes the in vitro inhibitory activities of the parent compound, TSU-68. These values can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Assay | Target/Process | IC50 (µM) | Reference |
| HUVEC | Mitogenesis | VEGF-driven | 0.34 | [1][3] |
| HUVEC | Mitogenesis | FGF-driven | 9.6 | [1][3] |
| MO7E | Proliferation | SCF-induced | 0.29 | [1][2][3] |
| MO7E | Autophosphorylation | c-kit | 0.1 - 1 | [1][3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of choice (e.g., HT29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a method for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by resuspending the pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, drug concentrations, and incubation times, for their specific cell lines and experimental setup. The biological activity of this compound may differ from that of TSU-68.
References
Application Notes and Protocols for 5-Hydroxy-TSU-68 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 and Orantinib), a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The parent compound, TSU-68, has been shown to inhibit key drivers of angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] By targeting these critical signaling pathways, TSU-68 and its metabolites are of significant interest for their potential anti-angiogenic and anti-tumor activities.[1][3][4]
These application notes provide detailed protocols for evaluating the anti-angiogenic potential of this compound using common in vitro angiogenesis assays: the endothelial cell tube formation assay and the endothelial cell migration assay. While specific data for this compound is limited, the provided protocols are based on established methods for TSU-68 and similar small molecule inhibitors. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for your specific experimental setup.
Mechanism of Action: Targeting Key Angiogenic Signaling Pathways
This compound is expected to share a similar mechanism of action with its parent compound, TSU-68, which functions as an ATP-competitive inhibitor of RTKs. The primary targets are VEGFR-2, PDGFR, and FGFR, which, upon binding their respective ligands (VEGF, PDGF, and FGF), initiate downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and differentiation – all critical steps in the formation of new blood vessels.
The inhibition of these pathways by this compound is hypothesized to block these pro-angiogenic signals, thereby preventing the formation of new vasculature.
Data Presentation: Anti-Angiogenic Activity of TSU-68 (SU6668)
The following tables summarize quantitative data for the parent compound, TSU-68. This data can be used as a reference for designing experiments with this compound. It is anticipated that the 5-hydroxy metabolite will exhibit similar potency.
Table 1: In Vitro Anti-Angiogenic Activity of TSU-68 (SU6668)
| Assay | Cell Type | Stimulant | IC50 | Reference |
| Mitogenesis | HUVEC | VEGF | 0.34 ± 0.05 µM | [3] |
| Mitogenesis | HUVEC | aFGF | 9.6 ± 0.4 µM | [3] |
| Receptor Phosphorylation (KDR) | HUVEC | VEGF | Inhibition observed at 0.03-0.1 µM | [3] |
| Receptor Phosphorylation (PDGFRβ) | NIH-3T3 | PDGF | Inhibition observed at 0.03-0.1 µM | [3] |
| Receptor Phosphorylation (FRS-2) | NIH-3T3 | aFGF | Inhibition observed at ≥10 µM | [3] |
HUVEC: Human Umbilical Vein Endothelial Cells; aFGF: acidic Fibroblast Growth Factor; KDR: Kinase insert Domain Receptor (VEGFR-2); FRS-2: FGF Receptor Substrate 2.
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of TSU-68 (SU6668)
| Model | Tumor Type | Administration | Dosage | Effect | Reference |
| Dorsal Air-Sac (DAS) Assay | Human Colon Cancer | Oral, twice daily | 200 mg/kg | Significant decrease in angiogenic indices | [4] |
| Xenograft | Human Squamous Cell Carcinoma (A-431) | Oral, twice daily | 200 mg/kg | Suppression of tumor growth and vessel number | [5] |
| Rabbit VX2 Liver Tumor | VX2 Carcinoma | Oral, daily | 200 mg/kg | Augmented effect of chemotherapeutic infusion | [6] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®. Anti-angiogenic compounds inhibit this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Preparation of BME Plates:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well. Ensure even coating of the well bottom.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Harvest cells using standard trypsinization methods and resuspend in serum-reduced medium (e.g., 1-2% FBS).
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the serum-reduced medium. Based on the IC50 of the parent compound (0.34 µM for VEGF-induced mitogenesis), a starting concentration range of 0.01 µM to 10 µM is recommended. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Add the this compound dilutions or vehicle to the cell suspension and incubate for 30-60 minutes at 37°C.
-
-
Seeding and Incubation:
-
Gently add 100 µL of the treated cell suspension to each BME-coated well (final cell density of 2 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
-
Visualization and Quantification:
-
Visualize the tube-like structures using a phase-contrast microscope.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C before imaging.
-
Capture images from several representative fields for each well.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant. Anti-angiogenic compounds can inhibit this migration.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Basal Medium (e.g., EBM-2)
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet or DAPI (for staining)
-
Inverted microscope
Protocol:
-
Preparation of Chambers:
-
Add 600 µL of endothelial cell basal medium containing the chemoattractant (e.g., VEGF) to the lower wells of the Boyden chamber plate.
-
Place the cell culture inserts (with the porous membrane) into the wells.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium prior to the assay.
-
Harvest the cells and resuspend them in serum-free basal medium at a concentration of 1 x 10^6 cells/mL.
-
Treat the cell suspension with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
Seeding and Incubation:
-
Add 100 µL of the treated cell suspension to the upper chamber of each insert (1 x 10^5 cells/insert).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
-
Fixation, Staining, and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet (0.5% in 25% methanol) for 20 minutes or with DAPI for nuclear staining.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random high-power fields using a microscope. Calculate the average number of migrated cells per field.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-angiogenic properties of this compound. By utilizing the endothelial cell tube formation and migration assays, investigators can effectively screen and characterize the inhibitory potential of this compound. Given the mechanism of action of its parent compound, this compound represents a promising candidate for further research in the development of novel anti-angiogenic therapies. It is crucial to perform careful dose-response experiments to determine the specific efficacy of this compound in these and other angiogenesis models.
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmentation of chemotherapeutic infusion effect by TSU-68, an oral targeted antiangiogenic agent, in a rabbit VX2 liver tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-TSU-68 (SU6668) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68, also known as Orantinib or SU6668, is a synthetically derived, orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It selectively targets the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] By inhibiting these key drivers of angiogenesis and tumor cell proliferation, SU6668 has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical cancer models.[1][2][4][5] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying mechanisms of action for the use of this compound in in vivo animal studies.
Mechanism of Action
SU6668 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of VEGFR-2 (Flk-1/KDR), PDGFR-β, and FGFR-1, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, as well as tumor cell growth.[1][2][3] This triple-targeting mechanism disrupts the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.
Caption: Mechanism of action of this compound (SU6668).
In Vivo Dosage and Administration
The effective dosage of this compound can vary depending on the tumor model, animal strain, and administration route. The following table summarizes dosages from various in vivo studies.
| Animal Model | Tumor Cell Line | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Athymic Mice | A431 (epidermoid carcinoma) | Oral (p.o.) | 4-200 mg/kg/day | Daily for 21 days | Dose-dependent tumor growth inhibition. | [3] |
| Athymic Mice | A431 (epidermoid carcinoma) | Oral (p.o.) | 200 mg/kg/day | Daily for 11-27 days | Regression of large, established tumors. | [3] |
| Athymic Mice | C6 (glioma) | Intraperitoneal (i.p.) | 75 mg/kg/day | Daily for 22 days | Significant suppression of tumor angiogenesis. | [3] |
| Athymic Mice | A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | Oral (p.o.) or Intraperitoneal (i.p.) | 75-200 mg/kg/day | Daily | Significant tumor growth inhibition. | [1][6] |
| Athymic Mice | HT29 (colon carcinoma) | Oral (p.o.) | 200 mg/kg/day | Daily for up to 14 days | Decreased vessel permeability and plasma volume. | [6][7] |
| SCID Mice | A-431 (squamous cell carcinoma) | Oral (p.o.) | 200 mg/kg | Twice daily for 3 weeks | Suppressed tumor growth and reduced vessel number. | [4] |
| Nude Mice | TMK-1 (gastric cancer) | Oral (p.o.) | 200 mg/kg/day | Twice daily for 2 weeks | Significant suppression of peritoneal dissemination. | [8] |
| Nude Mice | HOC22, HOC79 (ovarian carcinoma) | Oral (p.o.) | 200 mg/kg/day | Daily | Affected ascites formation and tumor burden. | [9] |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol is a general guideline for establishing a subcutaneous xenograft model and assessing the efficacy of this compound.
Caption: General workflow for a xenograft tumor model study.
Detailed Methodology:
-
Cell Culture: Culture human tumor cells (e.g., A431, HT29, C6) in their recommended growth medium until they reach 80-90% confluency.
-
Animal Models: Use immunocompromised mice, such as athymic nude mice (nu/nu) or SCID mice, aged 6-8 weeks. Allow for at least one week of acclimatization.
-
Tumor Cell Implantation: Harvest tumor cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. Subcutaneously inject 3-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control (vehicle) and treatment groups.
-
Drug Preparation and Administration:
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 21-28 days). The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of SU6668.
Oral Gavage Formulation:
A common vehicle for oral administration of SU6668 is a cremophor-based solution. While the exact composition from the original studies is proprietary, a similar formulation can be prepared.
Intraperitoneal Injection Formulation:
For intraperitoneal injections, SU6668 can be dissolved in DMSO.[1]
A general formulation for in vivo use is as follows: A stock solution of SU6668 can be prepared in DMSO. For administration, this stock can be further diluted in a vehicle containing PEG300, Tween-80, and saline. For example, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Safety and Toxicology
In preclinical studies, this compound has been shown to be well-tolerated at effective doses. No significant body weight loss or mortality was observed in treatment groups in several key studies.[1][4] However, as with any therapeutic agent, it is essential to monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
Conclusion
This compound (SU6668) is a potent, multi-targeted inhibitor of key angiogenic and mitogenic pathways, making it a valuable tool for preclinical cancer research. The provided dosages and protocols, derived from published studies, offer a solid foundation for designing and executing in vivo animal experiments to evaluate the anti-tumor efficacy of this compound. Researchers should optimize these protocols based on their specific tumor models and experimental objectives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo assessment of antiangiogenic activity of SU6668 in an experimental colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of the tyrosine kinase receptor inhibitor SU6668 with paclitaxel affects ascites formation and tumor spread in ovarian carcinoma xenografts growing orthotopically - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Hydroxy-TSU-68 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68, also known as Orantinib or SU6668, is an orally active, multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-2, FGFR1, and PDGFRβ. Preclinical and clinical studies have indicated that TSU-68 undergoes metabolism, primarily through oxidative pathways mediated by cytochrome P450 enzymes, particularly CYP1A1/2. This metabolic activity leads to the formation of various metabolites, including hydroxylated species such as 5-Hydroxy-TSU-68. Accurate and sensitive quantification of these metabolites in plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments, enabling a deeper understanding of the drug's disposition and its potential impact on efficacy and safety.
This document provides a detailed application note and a proposed protocol for the analytical determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively published, the following protocol is based on established principles of bioanalytical method development for small molecule drugs and their metabolites.
Signaling Pathway of Parent Compound: TSU-68
Caption: Mechanism of action of the parent compound TSU-68.
Experimental Protocols
This section details a proposed LC-MS/MS method for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-5-Hydroxy-TSU-68)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
Caption: Workflow for plasma sample preparation.
Protocol:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of D4-5-Hydroxy-TSU-68 in 50% methanol).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 10 0.5 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi).
-
MRM Transitions (Hypothetical): These would need to be determined by direct infusion of the this compound and SIL-IS reference standards. The transitions would be based on the precursor ion (parent molecule) and a stable product ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | To be determined | To be determined |
| D4-5-Hydroxy-TSU-68 (IS) | [M+H]+ | To be determined | To be determined |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The response should be linear over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal (±20% for LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20 | ≤ 20 | ± 20 | ± 20 |
| Low | 3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium | 100 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High | 800 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This method, once validated, can be effectively applied to pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development of TSU-68. The detailed protocol and expected performance characteristics serve as a comprehensive guide for researchers and scientists in the field.
Application Note: Quantification of 5-Hydroxy-TSU-68 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib), in human plasma. TSU-68 targets key angiogenic receptors, including VEGFR-2, PDGFR-β, and FGFR1.[1][2][3][4][5] Monitoring its metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method described herein is intended as a starting point and requires full validation according to regulatory guidelines.
Introduction
TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) is an orally active, small-molecule inhibitor of several receptor tyrosine kinases (RTKs) critical for angiogenesis, the process of new blood vessel formation.[1][6] Specifically, TSU-68 potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, KDR/Flk-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By blocking the signaling pathways initiated by these receptors, TSU-68 can suppress tumor growth, induce apoptosis in tumor vasculature, and inhibit metastasis.[6][7]
The metabolic fate of TSU-68 is an important aspect of its pharmacological profile. This compound is a potential phase I metabolite. Accurate quantification of this metabolite in biological matrices like plasma is essential for understanding the overall pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) of TSU-68. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose due to its high sensitivity, specificity, and throughput.
This document provides a detailed, proposed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog like this compound-d4 or a structurally similar compound)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and QCs to thaw completely at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of plasma into the labeled tubes.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL in 50% methanol) to each tube, except for blank samples (add 20 µL of 50% methanol instead).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or HPLC vials.
-
Dilute with 200 µL of water containing 0.1% formic acid.
-
Cap the plate or vials and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (Example System: UPLC I-Class)
| Parameter | Recommended Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: Example Chromatographic Gradient
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |
Mass Spectrometry (Example System: SCIEX Triple Quad™ 5500)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 50 ms |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| This compound | [To be determined] | [To be determined] | [Optimize] | [Optimize] | [Optimize] |
| Internal Standard | [To be determined] | [To be determined] | [Optimize] | [Optimize] | [Optimize] |
(Note: The exact m/z transitions, declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be determined by infusing the analytical standards.)
Data Presentation (Example Data)
The following tables represent typical data that would be generated during the validation of this method.
Table 3: Example Calibration Curve for this compound
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 0.5 (LLOQ) | 105.2 | 8.7 |
| 1.0 | 102.1 | 6.5 |
| 5.0 | 98.8 | 4.1 |
| 25.0 | 99.5 | 2.5 |
| 100.0 | 101.3 | 1.8 |
| 250.0 | 100.7 | 2.1 |
| 450.0 | 99.1 | 3.3 |
| 500.0 (ULOQ) | 98.5 | 4.5 |
Table 4: Example Intra- and Inter-Day Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | | LQC | 1.5 | 1.54 ± 0.09 | 102.7 | 5.8 | 1.58 ± 0.13 | 105.3 | 8.2 | | MQC | 75.0 | 73.8 ± 3.1 | 98.4 | 4.2 | 76.2 ± 4.9 | 101.6 | 6.4 | | HQC | 400.0 | 405.2 ± 11.3 | 101.3 | 2.8 | 394.8 ± 18.2 | 98.7 | 4.6 |
Table 5: Example Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 88.2 | 90.1 | 0.95 | 0.97 |
| HQC | 91.5 | 89.7 | 0.98 | 1.02 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
TSU-68 Signaling Pathway Inhibition
Caption: TSU-68 inhibits key angiogenic signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for 5-Hydroxy-TSU-68 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-TSU-68, the active metabolite of TSU-68 (also known as SU6668 or Orantinib), is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. By inhibiting these key drivers of angiogenesis, this compound effectively suppresses tumor growth, induces apoptosis of tumor vasculature, and can lead to the regression of established tumors in various preclinical models[1][3][4]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse tumor models.
Mechanism of Action
This compound competitively inhibits ATP binding to the kinase domains of VEGFR-2, PDGFRβ, and FGFR1[2][4]. This inhibition blocks the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, as well as the recruitment of pericytes, ultimately leading to a reduction in tumor angiogenesis and vascularization[2][3].
Caption: Signaling pathway of this compound.
Data Presentation: In Vivo Efficacy in Mouse Xenograft Models
The following table summarizes the anti-tumor efficacy of this compound (SU6668) in various mouse xenograft models.
| Tumor Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| A431 (Epidermoid Carcinoma) | Athymic Nude | 200 | Oral | Twice daily for 3 weeks | Significant reduction in tumor volume | [5] |
| HT-29 (Colon Carcinoma) | Athymic Nude | 200 | Oral | Daily | 60% after 14 days | |
| WiDr (Colon Carcinoma) | SCID | 200 | Oral | Twice daily for 16 days | Significant inhibition | [6] |
| C6 (Glioma) | Athymic Nude | 75 | i.p. | Daily | Suppression of tumor angiogenesis | [1] |
| A375 (Melanoma) | Athymic Nude | 75-200 | i.p. or Oral | Daily | >75% | [2] |
| Colo205 (Colon Carcinoma) | Athymic Nude | 75-200 | i.p. or Oral | Daily | >75% | [2] |
| H460 (Lung Carcinoma) | Athymic Nude | 75-200 | i.p. or Oral | Daily | >75% | [2] |
| Calu-6 (Lung Carcinoma) | Athymic Nude | 75-200 | i.p. or Oral | Daily | >75% | [2] |
| SF763T (Glioma) | Athymic Nude | 75-200 | i.p. or Oral | Daily | >75% | [2] |
| SKOV3TP5 (Ovarian Carcinoma) | Athymic Nude | 75-200 | i.p. or Oral | Daily | >75% | [2] |
| TMK-1 (Gastric Cancer) | Nude | 200 | Oral | Twice daily for 2 weeks | Significant suppression of peritoneal dissemination |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (SU6668) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Oral Gavage or Intraperitoneal (i.p.) Injection:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 75 mg/mL is a common starting point. Ensure the powder is completely dissolved by vortexing.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 8:1 (e.g., 400 µL PEG300 and 50 µL Tween 80).
-
-
Dosing Solution Preparation:
-
For a final volume of 1 mL, add 100 µL of the 75 mg/mL this compound stock solution to the vehicle mixture.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 450 µL of sterile ddH₂O or saline to the mixture to achieve the final desired concentration and volume.
-
Vortex again to ensure complete mixing. The final solution should be used immediately.
-
Note: The solubility of this compound can be a limiting factor. It is crucial to ensure the final dosing solution is clear before administration. If precipitation occurs, adjustments to the vehicle composition or the use of a suspension formulation may be necessary.
Protocol 2: Subcutaneous Xenograft Tumor Model
Materials:
-
Human tumor cells in logarithmic growth phase
-
Athymic nude mice or SCID mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, but recommended for some cell lines)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Harvest tumor cells and wash them twice with sterile PBS or HBSS.
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration (typically 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just before injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the injection site (typically the right flank).
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL) using a sterile syringe and needle.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Post-Implantation Monitoring:
-
Monitor the mice daily for tumor growth, body weight, and overall health.
-
Tumor growth is typically palpable within 1-2 weeks.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Screening 5-Hydroxy-TSU-68 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-TSU-68 is a derivative of TSU-68 (also known as SU6668 or Orantinib), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets key RTKs involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] By competitively inhibiting ATP binding to the kinase domain of these receptors, TSU-68 effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival.[3][4] It has demonstrated significant anti-angiogenic and antitumor activity in a variety of preclinical models.[2][3][5] Given that this compound is a metabolite or analog, it is crucial to characterize its activity using a panel of robust cell-based assays. This document provides detailed protocols for screening the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and angiogenesis.
Mechanism of Action: Targeting Key Angiogenic Pathways
TSU-68 exerts its biological effects by inhibiting the phosphorylation and activation of several key receptor tyrosine kinases.[3][6] Its primary targets include:
-
VEGFR-2 (KDR/Flk-1): A critical mediator of VEGF-driven endothelial cell proliferation and migration, essential for tumor angiogenesis.
-
PDGFR-β: Involved in the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels.
-
FGFR-1: Plays a role in tumor cell proliferation and survival, as well as angiogenesis.
Inhibition of these receptors by TSU-68 disrupts the signaling cascade, impacting downstream effectors like the ERK1/2 pathway, ultimately leading to reduced mitogenesis and the induction of apoptosis.[6] The following diagram illustrates the targeted signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
improving the solubility of 5-Hydroxy-TSU-68 for experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in effectively dissolving 5-Hydroxy-TSU-68 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to TSU-68?
This compound is a metabolite of TSU-68 (also known as SU6668 or Orantinib), an orally active, multi-targeted receptor tyrosine kinase inhibitor.[1] TSU-68 targets several receptors involved in angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][3][4][5] The addition of a hydroxyl group in the 5-position is a result of biotransformation in the liver.[1] While this modification can slightly alter the physicochemical properties, the general solubility profile is expected to be similar to the parent compound, TSU-68.
Q2: What is the recommended solvent for dissolving this compound?
Based on the data for the parent compound TSU-68, Dimethyl sulfoxide (DMSO) is the recommended solvent. TSU-68 is reported to be soluble in DMSO at concentrations of ≥15.5 mg/mL and 62 mg/mL, while it is considered insoluble in water and ethanol.[6][7]
Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
This is a common issue with poorly soluble compounds. The following steps can be taken to improve dissolution:
-
Warming: Gently warm the solution to 37°C.[6] This can increase the kinetic energy of the molecules and facilitate the dissolution process.
-
Sonication: Use an ultrasonic bath to agitate the solution.[6] The high-frequency sound waves create micro-vibrations that help to break down compound aggregates.
-
Vortexing: Vigorously mix the solution using a vortex mixer.
For a systematic approach to troubleshooting, please refer to the workflow diagram below.
Q4: Can I use other solvents or solvent systems?
While DMSO is the primary recommendation, other techniques for enhancing the solubility of poorly water-soluble drugs may be applicable, such as:
-
Co-solvency: This technique involves using a mixture of solvents to increase solubility.[8] Common co-solvents used in pharmaceutical formulations include polyethylene glycol (PEG) 400, propylene glycol, and ethanol.[8] However, the compatibility of these co-solvents with your specific experimental system must be verified.
-
pH Adjustment: Altering the pH of the solution can sometimes improve the solubility of ionizable compounds.[9] TSU-68 has a propanoic acid group, suggesting its solubility might be pH-dependent.
It is crucial to perform small-scale pilot experiments to determine the optimal solvent system for your specific application, ensuring that the chosen solvent does not interfere with the experimental outcomes.
Troubleshooting Guide: Solubility Issues
Use the following workflow to address common problems encountered when dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Data and Protocols
Solubility Data for TSU-68 (Parent Compound)
The following table summarizes the solubility of TSU-68 in common laboratory solvents. This data serves as a strong reference for its 5-hydroxy metabolite.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥15.5 mg/mL; 62 mg/mL (199.77 mM) | [6][7] |
| Water | Insoluble | [6][7] |
| Ethanol | Insoluble | [6][7] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Initial Mixing: Close the tube and vortex for 30 seconds.
-
Warming (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath or heat block for 5-10 minutes. Vortex intermittently.
-
Sonication (if necessary): If solids are still visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Stock Solution Preparation Table
The table below provides quick calculations for preparing stock solutions of TSU-68 (MW: 310.35 g/mol ). The molecular weight of this compound is slightly higher (326.35 g/mol ), and volumes should be adjusted accordingly.
| Desired Stock Conc. | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.22 mL | 16.11 mL | 32.22 mL |
| 5 mM | 0.64 mL | 3.22 mL | 6.44 mL |
| 10 mM | 0.32 mL | 1.61 mL | 3.22 mL |
TSU-68 Signaling Pathway
TSU-68 and its metabolites function by inhibiting key receptor tyrosine kinases (RTKs) that are pivotal for tumor angiogenesis. Understanding this mechanism is crucial for designing experiments and interpreting results.
Caption: Inhibition of key angiogenic pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biolmedonline.com [biolmedonline.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
overcoming 5-Hydroxy-TSU-68 instability in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TSU-68 (Orantinib, SU6668). The information provided is intended to help overcome common challenges, particularly concerning the compound's stability and handling in solution.
A Note on Compound Nomenclature
Initial searches for "5-Hydroxy-TSU-68" did not yield information on a compound with this specific name. The available scientific literature extensively covers the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668 ). Additionally, a known metabolite is 6-Hydroxy-TSU-68. It is highly probable that "this compound" is a typographical error, and this guide will therefore focus on TSU-68.
Frequently Asked Questions (FAQs)
Q1: What is TSU-68 and what is its mechanism of action?
A1: TSU-68 (Orantinib, SU6668) is a potent, orally bioavailable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2, KDR/Flk-1), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[1][2][3] By inhibiting these receptors, TSU-68 blocks critical signaling pathways involved in angiogenesis (the formation of new blood vessels) and cell proliferation, making it a subject of interest in cancer research.[3]
Q2: What is the recommended solvent for preparing TSU-68 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TSU-68. It is soluble in DMSO up to 100 mM.[1][4] It is advised to use fresh, anhydrous DMSO, as the solvent is hygroscopic (absorbs moisture), which can negatively impact the solubility of the compound.[5]
Q3: How should I store TSU-68?
A3: Proper storage is crucial to maintain the integrity of TSU-68. Recommendations vary slightly by supplier, but the general guidelines are summarized in the table below. For DMSO stock solutions, it is best practice to prepare aliquots for single or limited use to avoid repeated freeze-thaw cycles.[6]
Q4: Can I dissolve TSU-68 directly in aqueous buffers or cell culture media?
A4: TSU-68 has very low solubility in water and aqueous buffers.[7] Direct dissolution in these media is not recommended as it will likely result in precipitation or an incomplete solution. Always prepare a high-concentration stock solution in DMSO first and then dilute it into your aqueous experimental medium.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8] However, for sensitive or primary cell lines, it is recommended to keep the final concentration at or below 0.1%.[8] It is imperative to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[9]
Troubleshooting Guide
Issue 1: My TSU-68 solution is cloudy or has visible precipitate after dilution in cell culture medium.
-
Cause: This is the most common issue and is due to the low aqueous solubility of TSU-68. The compound is likely precipitating out of solution when the high-concentration DMSO stock is diluted into the aqueous medium. A related compound, SU5614, was noted to precipitate in culture media at concentrations of 2 µM or greater.[10]
-
Solution:
-
Check Final Concentration: Your desired final concentration may be above the solubility limit of TSU-68 in your specific cell culture medium. Try lowering the final concentration.
-
Improve Dilution Technique: When preparing your working solution, do not add the DMSO stock directly into the full volume of media. Instead, add the DMSO stock to a small volume of media first, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the final volume. This gradual dilution can help keep the compound in solution.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can sometimes help to stabilize small molecules.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the TSU-68 stock solution.
-
Issue 2: I am observing unexpected cytotoxicity or off-target effects in my experiments.
-
Cause: This could be due to high concentrations of DMSO or degradation of the TSU-68 compound.
-
Solution:
-
Verify DMSO Concentration: Calculate the final percentage of DMSO in your culture medium to ensure it is within a safe range for your cell line (ideally ≤ 0.1%).[8] Remember to include a vehicle control with the same DMSO concentration.
-
Check Stock Solution Age and Storage: TSU-68 in DMSO has a finite shelf life. If your stock solution is old or has been stored improperly (e.g., at the wrong temperature, exposed to light, or subjected to multiple freeze-thaw cycles), the compound may have degraded. It is recommended to use a fresh stock solution.
-
Consider Off-Target Kinase Inhibition: While TSU-68 is selective, it can inhibit other kinases at higher concentrations, such as Aurora kinases B and C.[11] Ensure your working concentration is appropriate for inhibiting your target of interest (PDGFR, VEGFR, FGFR).
-
Issue 3: I am not observing the expected biological effect of TSU-68.
-
Cause: This could be due to compound inactivity, precipitation, or issues with the experimental setup.
-
Solution:
-
Confirm Compound Activity: Use a fresh aliquot of TSU-68 from a reputable supplier. If possible, confirm its activity in a well-established positive control assay (e.g., inhibition of VEGF-stimulated HUVEC proliferation).
-
Ensure Compound is in Solution: Visually inspect your final working solution for any signs of precipitation before adding it to your cells. Centrifuge the media in a microcentrifuge tube at high speed; a pellet will indicate precipitation.
-
Review Experimental Protocol: Ensure the cell density, treatment duration, and endpoint measurement are appropriate for observing the expected effect. The inhibitory concentration (IC50) of TSU-68 can vary significantly depending on the cell line and the specific pathway being investigated.[1]
-
Data Presentation: Storage and Stability
The following table summarizes the recommended storage conditions and stability for TSU-68.
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid Powder | 4°C (desiccated) | 1 - 2 years | [1][4] |
| Solid Powder | -20°C | ≥ 4 years | [1][11] |
| Solution in DMSO | -20°C | 1 - 6 months | [2][4][6] |
| Solution in DMSO | -80°C | 6 months - 2 years | [1][2] |
Experimental Protocols
Protocol 1: Preparation of TSU-68 Stock Solution
-
Material: TSU-68 (solid powder), anhydrous DMSO.
-
Calculation: Determine the required mass of TSU-68 to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of TSU-68 is 310.35 g/mol .[4]
-
Example for 1 mg of TSU-68 to make a 10 mM stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 310.35 g/mol ) = 0.000322 L = 0.322 mL
-
-
-
Procedure:
-
Briefly centrifuge the vial of TSU-68 powder to ensure all solid is at the bottom.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[6]
-
-
Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining TSU-68 Stability in Cell Culture Medium
-
Preparation: Prepare a solution of TSU-68 in your specific cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration.
-
Time Points: Aliquot the solution into separate sterile tubes for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂). The T=0 sample should be immediately frozen at -80°C or processed.
-
Sample Processing: At each time point, remove the respective tube and store it at -80°C until all samples are collected.
-
Analysis: Analyze the concentration of intact TSU-68 in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Plot the concentration of TSU-68 against time to determine its degradation rate and half-life in your experimental medium.
Visualizations
Signaling Pathway
Caption: TSU-68 inhibits key RTKs involved in angiogenesis.
Experimental Workflow
Caption: Recommended workflow for using TSU-68 in cell-based assays.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. adooq.com [adooq.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting 5-Hydroxy-TSU-68 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Hydroxy-TSU-68 in their experiments and analyzing the results via Western blot. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells with this compound, but I see no decrease in the phosphorylation of my target receptor tyrosine kinase (e.g., VEGFR-2, PDGFRβ, FGFR1). What could be the problem?
A1: This is a common issue that can arise from several factors related to the inhibitor, the cells, or the Western blot technique itself.
-
Inactive Compound: Ensure the this compound is properly stored and has not expired. If in doubt, use a fresh stock.
-
Incorrect Concentration: The concentration of this compound may be too low to be effective in your specific cell line. Perform a dose-response experiment to determine the optimal concentration. This compound, the active metabolite of TSU-68 (SU6668), is a multi-targeted inhibitor of receptor tyrosine kinases like VEGFR (Flk-1), PDGFRβ, and FGFR1.[1][2][3][4] The required concentration for inhibition can vary between cell types.
-
Insufficient Treatment Time: The incubation time with the inhibitor might be too short. A time-course experiment can help identify the optimal duration for observing a downstream effect.
-
Low Basal Phosphorylation: The target receptor may have low basal phosphorylation in your unstimulated cells. Consider stimulating the cells with the appropriate ligand (e.g., VEGF, PDGF, FGF) to induce phosphorylation before or during treatment with the inhibitor.
-
Technical Issues with Western Blot: The problem may lie in the Western blot procedure itself. This could include issues with antibody concentrations, transfer efficiency, or detection reagents.[5][6][7] Refer to the general Western blot troubleshooting section below.
Q2: I'm seeing high background on my Western blot, making it difficult to interpret the results after this compound treatment. How can I reduce the background?
A2: High background can obscure the specific bands of interest. Here are several strategies to minimize it:
-
Optimize Blocking: The blocking step is crucial for preventing non-specific antibody binding.[8]
-
Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Try a different blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) may be better for some antibodies, particularly phospho-specific antibodies.
-
-
Adjust Antibody Concentrations: Both primary and secondary antibody concentrations might be too high.[9] Perform a titration to find the optimal dilution that provides a strong signal with low background.
-
Thorough Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[5][10] Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer is standard practice.
-
Membrane Handling: Ensure the membrane does not dry out at any stage, as this can cause high background.[6] Also, handle the membrane with clean forceps to avoid contamination.
Q3: The bands for my target proteins (e.g., p-Akt, p-ERK) appear weak or are absent after probing my this compound treated samples.
A3: Weak or no signal can be frustrating. Consider these potential causes and solutions:
-
Successful Inhibition: If you are probing for a downstream phosphorylated protein, a weak or absent signal might indicate that the this compound treatment was successful in inhibiting the signaling pathway. Always compare with an untreated control and a vehicle control.
-
Low Protein Abundance: The target protein may be expressed at low levels in your cells.[10]
-
Poor Protein Transfer: Inefficient transfer from the gel to the membrane will result in a weak signal.[9] You can check transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, optimizing the transfer time and buffer composition (e.g., reducing methanol content) may be necessary.[10]
-
Suboptimal Antibody Performance:
-
The primary antibody concentration may be too low.[7]
-
Ensure the primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary antibody).
-
Verify that the antibody has been validated for Western blotting.
-
Q4: I am observing non-specific bands in addition to the band for my target protein. What should I do?
A4: Non-specific bands can arise from several sources. Here are some troubleshooting steps:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[8] Check the antibody datasheet for validation data and known cross-reactivities. If possible, test the antibody on a positive control lysate (from cells known to express the target) and a negative control (knockout/knockdown cell line).
-
Sample Degradation: Protein degradation can lead to smaller, non-specific bands. Always prepare cell lysates with fresh protease and phosphatase inhibitors.[10][11]
-
Excessive Protein Loading: Loading too much protein can lead to artifacts and non-specific bands.[10] Try reducing the amount of protein loaded per lane.
-
Optimize Antibody Dilution: A lower concentration of the primary antibody may help eliminate non-specific binding.[5]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathways targeted by this compound and a general workflow for a Western blot experiment.
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for a Western blot experiment.
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for a Western blot experiment. These should be optimized for your specific experimental setup.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10,000 |
Table 2: Sample and Reagent Recommendations
| Parameter | Recommendation |
| Protein Loaded per Lane | 20 - 40 µg |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween 20) |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Protocols
Protocol: Western Blot Analysis of Protein Phosphorylation after this compound Treatment
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if you plan to stimulate with a growth factor.
-
Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired time (e.g., 1-4 hours).
-
If applicable, stimulate cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes) before harvesting.
-
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with distilled water and visualize the protein bands by staining with Ponceau S to confirm transfer efficiency. Destain with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2, anti-phospho-Akt, or anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) or the total form of the target protein.
-
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
optimizing 5-Hydroxy-TSU-68 concentration for IC50 determination
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the concentration of 5-Hydroxy-TSU-68 for half-maximal inhibitory concentration (IC50) determination. Given that this compound is a derivative of the well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor TSU-68 (SU6668), this guide leverages data and protocols from TSU-68 as a foundational reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is likely a metabolite or analog of TSU-68. TSU-68 is a synthetic, orally active inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are crucial for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. By inhibiting these pathways, TSU-68 and its derivatives can suppress tumor growth.
Q2: What is a typical starting concentration range for IC50 determination of a novel TSU-68 derivative?
A2: For a novel compound like this compound, it is advisable to start with a wide concentration range. Based on reported IC50 values for TSU-68 in various cell lines, a starting range of 100 nM to 100 µM is recommended for initial screening. Subsequent experiments can then narrow down this range to obtain a more precise IC50 value.
Q3: Which cell lines are most suitable for testing this compound?
A3: The choice of cell line should be guided by the expression of the target receptors (VEGFRs, FGFRs, PDGFRs). Endothelial cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), are excellent models as they express high levels of these RTKs. Cancer cell lines known to be dependent on these signaling pathways are also appropriate.
Q4: What are the key steps in an IC50 determination experiment?
A4: A typical IC50 experiment involves cell seeding, a period of cell adherence, treatment with a serial dilution of the compound, an incubation period, and finally, a cell viability or proliferation assay to measure the compound's effect.
Troubleshooting Guide
Problem 1: I am not observing a dose-dependent inhibition of cell viability.
-
Possible Cause 1: Incorrect Concentration Range. The concentrations tested may be too low to elicit an inhibitory effect or too high, causing maximum inhibition across all tested concentrations.
-
Solution: Perform a wider range-finding experiment. A logarithmic dilution series from 1 nM to 200 µM is a good starting point.
-
-
Possible Cause 2: Compound Instability or Insolubility. this compound may be degrading in the culture medium or precipitating at higher concentrations.
-
Solution: Prepare fresh stock solutions for each experiment. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like Pluronic F-68 to the media.
-
-
Possible Cause 3: Insufficient Incubation Time. The duration of drug exposure may not be long enough to induce a measurable effect on cell proliferation.
-
Solution: Extend the incubation period. Typical incubation times for anti-proliferative agents range from 48 to 72 hours. A time-course experiment can help determine the optimal duration.
-
Problem 2: My IC50 value shows high variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in the final viability readings.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Fluctuation in Drug Potency. The potency of this compound may be affected by storage conditions or freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C and protect them from light.
-
Experimental Protocols & Data
Table 1: Reference IC50 Values for TSU-68
| Cell Line | IC50 (µM) | Target Pathway |
| HUVEC | ~10 | VEGFR2 |
| NIH-3T3 | ~5 | PDGFR |
| PC-3 | >50 | - |
| A549 | >50 | - |
Note: This data is for the parent compound TSU-68 and should be used as a reference for designing experiments with this compound.
Protocol: IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add an equal volume of the 2X drug dilutions to the corresponding wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the drug concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway of TSU-68 and its Derivatives
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for IC50 determination.
Troubleshooting Decision Tree for IC50 Assays
Caption: Decision tree for troubleshooting common IC50 assay issues.
dealing with off-target effects of 5-Hydroxy-TSU-68
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-TSU-68. The information provided is based on the known activities of the parent compound, TSU-68 (also known as SU6668 or Orantinib), and is intended to help address potential off-target effects encountered during experimentation.
Troubleshooting Guide
Problem: Unexpected Phenotype or Cellular Response
Possible Cause: Off-target activity of this compound. While the primary targets are VEGFR, PDGFR, and FGFR, other kinases or signaling pathways might be affected.
Suggested Solution:
-
Confirm Primary Target Engagement: First, verify that the compound is inhibiting the intended receptor tyrosine kinases (RTKs) in your experimental system.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations consistent with the inhibition of the primary targets. Off-target effects often occur at higher concentrations.
-
Kinase Profiling: If available, perform a broad-panel kinase screen to identify other potential kinase targets of this compound.
-
Literature Review: Consult scientific literature for known off-target effects of TSU-68 and other multi-targeted kinase inhibitors.
-
Control Experiments: Use structurally unrelated inhibitors of the same primary targets to see if they replicate the observed phenotype. This can help distinguish between on-target and off-target effects.
Problem: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental conditions, compound stability, or cell line characteristics.
Suggested Solution:
-
Standardize Protocols: Ensure all experimental parameters, including cell density, serum concentration, and incubation times, are consistent.
-
Compound Handling: Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and check for genetic drift, which can alter signaling pathways.
-
Assay Validation: Validate your assays with appropriate positive and negative controls in every experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of TSU-68, the parent compound of this compound?
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets are:
-
Vascular Endothelial Growth Factor Receptor (VEGFR), particularly Flk-1/KDR.[1][2][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR), particularly PDGFRβ.[1][2][3]
-
Fibroblast Growth Factor Receptor (FGFR), particularly FGFR1.[1][2][3]
TSU-68 acts as a competitive inhibitor with respect to ATP for these kinases.[1][2]
Q2: What are the known off-target effects of TSU-68?
Based on kinase profiling and cellular assays, TSU-68 has been shown to have some activity against other kinases, although generally at higher concentrations than its primary targets. For instance, it can inhibit the stem cell factor (SCF) receptor, c-kit.[2][4] However, it displays little to no activity against EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.[2][3]
Q3: What are the common toxicities observed with TSU-68 in pre-clinical and clinical studies that might indicate off-target effects?
In clinical trials, TSU-68 has been associated with adverse events such as fatigue, anorexia, diarrhea, and elevated liver enzymes (AST and ALT).[5][6] In some cases, more severe toxicities like arrhythmia, anemia, and thrombocytopenia have been observed.[5] These toxicities may be due to on-target inhibition of signaling in normal tissues or to off-target effects.
Q4: How can I experimentally assess the off-target effects of this compound in my model system?
A recommended workflow includes:
-
Phenotypic Screening: Observe for any unexpected cellular changes in morphology, proliferation, or viability.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling molecules of both primary and potential off-target kinases.
-
Kinase Activity Assays: Use in vitro kinase assays to directly measure the inhibitory activity of the compound against a panel of kinases.
-
Rescue Experiments: If an off-target is identified, attempt to "rescue" the phenotype by overexpressing or activating the off-target protein.
Data Presentation
Table 1: Kinase Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | IC50 / Ki | Reference |
| Flk-1/KDR (VEGFR2) | Trans-phosphorylation | Ki: 2.1 µM | [1][2] |
| PDGFRβ | Autophosphorylation | Ki: 8 nM | [2] |
| FGFR1 | Trans-phosphorylation | Ki: 1.2 µM | [1][2] |
| c-kit | Autophosphorylation | IC50: 0.1-1 µM | [2] |
| EGFR | Tyrosine Phosphorylation | No effect up to 100 µM | [2][3] |
Experimental Protocols
Protocol: Western Blot for Assessing Kinase Inhibition
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF, or FGF) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised phase II study of TSU-68 in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 5-Hydroxy-TSU-68 during storage
This technical support center provides guidance on the proper storage and handling of 5-Hydroxy-TSU-68 to minimize degradation and ensure experimental reproducibility. The recommendations provided are based on general best practices for small molecule inhibitors and available data for the parent compound, TSU-68 (Orantinib), due to limited specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[1][2] Some suppliers may ship the compound at room temperature, which is generally acceptable for the short duration of shipping.[3][4] Upon receipt, it is crucial to transfer the product to the recommended storage temperature. To prevent the introduction of moisture, which can accelerate degradation, ensure the vial is tightly sealed. For hygroscopic compounds, storage in a desiccator is recommended.[4] Before opening the vial, it's good practice to centrifuge it to collect all the powder at the bottom.[1]
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and recommended solvent for TSU-68 and many other small molecule inhibitors.[2][3][5] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO to avoid introducing water, which can promote degradation.[3]
Q3: How should I store stock solutions of this compound?
Stock solutions, once prepared, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage (up to 6 months), at -80°C.[1][2] It is recommended to use stock solutions stored at -20°C within one month.[1][2]
Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
Precipitation can occur when a DMSO stock solution is diluted into an aqueous medium, as the compound may be less soluble in the final buffer. To avoid this, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer.[3] If precipitation occurs, you can try to redissolve the compound by gentle warming and sonication.[6] However, it is crucial to ensure that the final concentration does not exceed the compound's solubility in the aqueous medium.
Q5: Can I prepare a sterile solution of this compound?
Yes. To prepare a sterile solution, you can filter your stock solution through a 0.2 μm microfilter.[1] Since DMSO is bactericidal, it helps in maintaining the sterility of the stock solution.[1] All handling should be performed in a sterile environment using sterile techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture). | Prepare fresh stock solutions from solid compound. Aliquot stock solutions and store at -80°C for long-term use. Protect from light. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | Before use, visually inspect the stock solution for any precipitate. If present, gently warm and sonicate to redissolve. Centrifuge the vial before taking an aliquot. |
| Vial of solid compound appears empty | Small quantities of lyophilized powder can form a thin, hard-to-see film on the vial walls. | Add the appropriate solvent directly to the vial and vortex or sonicate to ensure the compound is fully dissolved.[4] |
| Change in color of the stock solution | Possible oxidation or degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure the use of anhydrous DMSO and proper storage conditions to minimize oxidation. |
Storage Condition Summary
| Form | Storage Temperature | Solvent | Duration | Key Handling Instructions |
| Solid (Powder) | -20°C | N/A | Up to 3 years[1] | Store in a tightly sealed vial, in a desiccator if hygroscopic. Centrifuge before opening. |
| Stock Solution | -20°C | Anhydrous DMSO | Up to 1 month[1][2] | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | Anhydrous DMSO | Up to 6 months[1][2] | Aliquot into single-use vials. Protect from light. |
| Working Solution (Aqueous) | 2-8°C | Cell culture media or buffer | Prepare fresh for each experiment; use within 24 hours.[4] | Ensure final DMSO concentration is compatible with the assay. Observe for precipitation. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture on the cold powder.
-
Centrifugation: Centrifuge the vial briefly (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[5]
-
Solvent Addition: Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly to dissolve the compound completely. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visual Guides
Caption: Workflow for handling and storing this compound.
Caption: Factors contributing to the degradation of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. glpbio.com [glpbio.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
refining the synthesis of 5-Hydroxy-TSU-68 for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-Hydroxy-TSU-68. The following information is intended to assist in optimizing reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of the final this compound product after the final condensation step. What are the potential causes and solutions?
A1: Low yields in the final Knoevenagel-type condensation between 5-hydroxyoxindole and the pyrrole aldehyde intermediate can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.
-
Suboptimal catalyst concentration: The concentration of the base catalyst (e.g., piperidine or pyrrolidine) is crucial. Too little catalyst will result in a sluggish reaction, while too much can promote side reactions. A catalyst screen may be necessary to find the optimal loading.
-
Poor solubility of reactants: Ensure that both the 5-hydroxyoxindole and the pyrrole aldehyde are fully dissolved in the reaction solvent (e.g., ethanol or isopropanol). If solubility is an issue, consider a different solvent system or the addition of a co-solvent.
-
Side reactions: The hydroxyl group on the oxindole can potentially undergo side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Summary: Low Yield in Final Condensation
| Potential Cause | Recommended Action |
| Incomplete Reaction | Extend reaction time; cautiously increase temperature. |
| Suboptimal Catalyst | Optimize catalyst concentration (e.g., 0.1-0.5 eq.). |
| Poor Reactant Solubility | Change solvent or add a co-solvent. |
| Side Reactions | Maintain an inert atmosphere (N₂ or Ar). |
Q2: During the synthesis of the 5-hydroxyoxindole intermediate, I am getting a mixture of products that is difficult to separate. How can I improve the selectivity?
A2: The synthesis of 5-hydroxyoxindole can be challenging. A common route involves the cyclization of a substituted aniline. Lack of selectivity often points to issues with the cyclization conditions:
-
Harsh reaction conditions: Strong acids or high temperatures can lead to the formation of undesired isomers or degradation products. Consider using a milder acid catalyst or lowering the reaction temperature.
-
Incorrect starting material purity: Impurities in the starting aniline derivative can lead to a variety of side products. Ensure the purity of your starting materials before proceeding with the cyclization.
-
Competing reaction pathways: Depending on the specific synthetic route, alternative cyclization pathways may be accessible. Modifying the solvent or the catalyst can often favor the desired pathway.
Q3: The purification of the final this compound product by column chromatography is resulting in significant product loss. Are there alternative purification methods?
A3: While column chromatography is a standard purification technique, the polar nature of this compound can lead to tailing and poor separation on silica gel, causing yield loss. Consider the following alternatives:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure product with minimal loss.
-
Preparative HPLC: For high purity requirements, preparative reverse-phase HPLC can be a very effective, albeit more resource-intensive, purification method.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective initial purification step.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-part process: the synthesis of the 5-hydroxyoxindole intermediate and the synthesis of the pyrrole aldehyde intermediate, followed by a final condensation.
Part 1: Synthesis of 5-Hydroxyoxindole
A plausible route to 5-hydroxyoxindole involves the Sandmeyer reaction of 4-aminophenol to introduce a chloroacetyl group, followed by cyclization.
Part 2: Synthesis of (Z)-5-((4,5-dimethyl-1H-pyrrol-3-yl)methylene)-3,4-dimethyl-1H-pyrrole-2(5H)-carbaldehyde
This intermediate is a known component in the synthesis of related compounds. Its synthesis typically involves the formylation of a pre-existing pyrrole structure.
Part 3: Final Condensation to Yield this compound
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 5-hydroxyoxindole (1.0 eq.) and the pyrrole aldehyde intermediate (1.0 eq.) in absolute ethanol.
-
Catalyst Addition: Add piperidine (0.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Navigating TSU-68 and its Metabolite 5-Hydroxy-TSU-68: A Technical Support Guide
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668) and its metabolite, 5-Hydroxy-TSU-68. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TSU-68?
A1: TSU-68 is an orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. It primarily inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By competitively blocking the ATP binding site of these kinases, TSU-68 inhibits downstream signaling pathways, leading to the suppression of tumor growth and angiogenesis.[4][5][6]
Q2: What is this compound?
A2: this compound is a metabolite of TSU-68, formed through biotransformation in human liver microsomes.[7] Its presence can be indicative of the self-induced hydroxylation of the parent compound.[7]
Q3: Why are my plasma concentrations of TSU-68 decreasing with repeated dosing in animal studies?
A3: A notable characteristic of TSU-68 is the autoinduction of its own metabolism.[8] Studies in both rats and humans have shown that repeated administration can lead to lower plasma concentrations (Cmax and AUC) than what is observed after the initial dose.[8][9][10] This is likely due to TSU-68 inducing the activity of microsomal oxidases in the liver, which increases its own elimination.[8]
Q4: What are the reported IC50 and Ki values for TSU-68 against its primary targets?
A4: The inhibitory potency of TSU-68 varies across its targets. The reported values are summarized in the table below.
| Target | Parameter | Value |
| PDGFRβ | Ki | 8 nM |
| FGFR1 | Ki | 1.2 µM |
| Flk-1 (VEGFR-2) | Ki | 2.1 µM |
| c-kit | IC50 | 0.1 - 1 µM |
| SCF-induced proliferation | IC50 | 0.29 µM |
| VEGF-driven mitogenesis (HUVECs) | IC50 | 0.34 µM |
| FGF-driven mitogenesis (HUVECs) | IC50 | 9.6 µM |
Data compiled from multiple sources.[5][11]
Troubleshooting Guide
Issue 1: Inconsistent inhibition of target receptor phosphorylation in cell-based assays.
-
Question: I am observing variable or weaker-than-expected inhibition of VEGFR-2, PDGFRβ, or FGFR1 phosphorylation in my cell-based assays. What could be the cause?
-
Possible Causes & Solutions:
-
Ligand Stimulation: Ensure that the ligand concentration (e.g., VEGF, PDGF, FGF) and stimulation time are optimized and consistent across experiments. A 10-minute stimulation with 100 ng/ml of the respective ligand has been used in previous studies.
-
Drug Incubation Time: The pre-incubation time with TSU-68 is critical. A 60-minute incubation period before ligand stimulation has been shown to be effective.
-
Cell Health and Confluency: Use healthy, sub-confluent cells for your experiments. Over-confluent or stressed cells may exhibit altered signaling responses.
-
Serum Starvation: For quiescence, a 24-hour serum starvation period in media containing low serum (e.g., 0.5% FBS) is recommended before drug treatment and ligand stimulation.
-
Compound Stability: Ensure the TSU-68 stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Issue 2: High variability in tumor growth inhibition in xenograft models.
-
Question: My in vivo xenograft studies with TSU-68 are showing inconsistent tumor growth inhibition and high variability between animals. What factors should I consider?
-
Possible Causes & Solutions:
-
Pharmacokinetics and Dosing Schedule: As mentioned in the FAQs, TSU-68 induces its own metabolism.[8] This can lead to decreased drug exposure with repeated dosing. Consider this pharmacokinetic property when designing your dosing regimen. Twice-daily (b.i.d.) oral administration has been used in several studies.[1][9][12]
-
Route of Administration: Oral administration is common for TSU-68.[9][13] Ensure consistent and accurate dosing for all animals.
-
Tumor Model: The choice of tumor model can significantly impact the efficacy of an anti-angiogenic agent like TSU-68. The expression levels of VEGFR, PDGFR, and FGFR in the tumor and stromal cells can influence the response.
-
Tumor Size at Treatment Initiation: The size of the tumors at the start of treatment can affect the outcome. It is recommended to randomize animals into treatment groups when tumors reach a predetermined size.
-
Experimental Protocols
Protocol 1: In Vitro Receptor Tyrosine Phosphorylation Assay
-
Cell Culture: Plate cells (e.g., HUVECs, NIH-3T3 overexpressing the target receptor) and grow to sub-confluency.
-
Serum Starvation: Quiesce the cells by incubating for 24 hours in basal media containing 0.5% FBS.
-
TSU-68 Treatment: Treat the cells with the desired concentrations of TSU-68 for 60 minutes.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/ml VEGF, PDGF, or FGF) for 10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phosphotyrosine antibodies to detect receptor phosphorylation.
Visualizations
Caption: TSU-68 inhibits phosphorylation of VEGFR-2, PDGFRβ, and FGFR1.
Caption: Generalized workflows for in vitro and in vivo TSU-68 experiments.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: 5-Hydroxy-TSU-68 vs. TSU-68
A Guide for Researchers in Drug Development
Introduction
This guide provides a comparative overview of the tyrosine kinase inhibitor TSU-68 (also known as SU6668 and Orantinib) and its putative hydroxylated metabolite, 5-Hydroxy-TSU-68. TSU-68 is a well-characterized, orally active, multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[1][2] It competitively inhibits the ATP binding site of these kinases.[3]
It is important to note that while TSU-68 has been the subject of numerous preclinical and clinical studies, there is a significant lack of publicly available data on this compound. Scientific literature does not currently offer direct comparative studies on the efficacy of this compound versus TSU-68. Hydroxylation is a common metabolic pathway for xenobiotics, suggesting this compound may be a metabolite of TSU-68. However, without experimental data, its biological activity remains uncharacterized.
Therefore, this guide will focus on the established efficacy and experimental protocols for TSU-68, providing a robust reference for researchers. The information presented here is intended to serve as a baseline for understanding the therapeutic potential of this class of compounds and to inform future studies that may investigate its metabolites.
Efficacy of TSU-68: A Data-Driven Overview
TSU-68 has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models and has been evaluated in several clinical trials.[4][5] Its mechanism of action involves the inhibition of key signaling pathways that drive tumor vascularization and proliferation.[1][6]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of TSU-68 from various studies.
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase/Process | Assay Type | IC50 / Ki Value | Reference |
| PDGF-Rβ | Cell-free autophosphorylation | 8 nM (Ki) | [7][8] |
| FGF-R1 | Cell-free trans-phosphorylation | 1.2 µM (Ki) | [7][8] |
| VEGF-R1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM (Ki) | [7][8] |
| c-Kit | Cell-based autophosphorylation (MO7E cells) | 0.1 - 1.0 µM (IC50) | [7][8] |
| VEGF-driven Mitogenesis | HUVEC proliferation | 0.34 µM (IC50) | [7][8] |
| FGF-driven Mitogenesis | HUVEC proliferation | 9.6 µM (IC50) | [7][8] |
| SCF-induced Proliferation | MO7E cell proliferation | 0.29 µM (IC50) | [8][9] |
| Aurora Kinase B | Cell-free assay | 35 nM (IC50) | [9] |
| Aurora Kinase C | Cell-free assay | 210 nM (IC50) | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of TSU-68 in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Various Human Tumors (A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5) | 75-200 mg/kg, p.o. | Significant tumor growth inhibition | [7][8] |
| C6 Glioma | 75 mg/kg | Suppression of tumor angiogenesis | [7] |
| HT29 Human Colon Carcinoma | 200 mg/kg | Decreased average vessel permeability and fractional plasma volume | [7][9] |
| HuH7/WI-38 Co-injection (HCC) | Not specified | Suppressed tumor growth | [10] |
Signaling Pathway Inhibition by TSU-68
TSU-68 exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways initiated by VEGF, PDGF, and FGF. This leads to the inhibition of endothelial cell proliferation and migration, induction of apoptosis in tumor vasculature, and ultimately, suppression of tumor growth.[1][6]
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the efficacy of TSU-68.
Receptor Tyrosine Kinase Inhibition Assay (Cell-Free)
This assay quantifies the ability of TSU-68 to inhibit the phosphorylation activity of isolated receptor tyrosine kinases.
-
Materials: Purified recombinant kinase domains (e.g., GST-Flk-1, GST-FGFR1), substrate (e.g., poly(Glu, Tyr) 4:1), [γ-33P]ATP, TSU-68, kinase dilution buffer (100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% w/v BSA), 96-well microtiter plates.
-
Protocol:
-
Coat microtiter plates with the substrate and block with 1-5% BSA in PBS.
-
Add the purified kinase fusion proteins to the wells in kinase dilution buffer.
-
Add varying concentrations of TSU-68 to the wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate for a specified time (e.g., 20 minutes) at room temperature.
-
Terminate the reaction by washing the plates.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of TSU-68.
-
Cell-Based Receptor Phosphorylation Assay
This experiment determines the effect of TSU-68 on growth factor-induced receptor phosphorylation in a cellular context.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs) or engineered NIH-3T3 cells overexpressing the target receptor, cell culture media, TSU-68, ligand (e.g., VEGF, PDGF), lysis buffer, antibodies for immunoprecipitation and immunoblotting (anti-phosphotyrosine, anti-receptor).
-
Protocol:
-
Culture cells to confluence and then serum-starve for 24 hours.[9]
-
Pre-incubate the cells with various concentrations of TSU-68 for 60 minutes.[9]
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/ml VEGF) for 10 minutes.[9]
-
Lyse the cells and quantify total protein concentration.
-
Immunoprecipitate the target receptor from the cell lysates.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Perform immunoblotting with an anti-phosphotyrosine antibody to detect receptor phosphorylation.
-
Normalize the results by immunoblotting for the total receptor protein.
-
References
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. TSU-68 ameliorates hepatocellular carcinoma growth by inhibiting microenvironmental platelet-derived growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 5-Hydroxy-TSU-68: A Metabolite on the Brink of Bioactive Validation
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a subject of significant interest for its anti-angiogenic and anti-tumor properties. This guide delves into the validation of its major metabolite, 5-Hydroxy-TSU-68, as a bioactive compound, comparing its potential with the parent drug and other established RTK inhibitors.
TSU-68 exerts its therapeutic effects by targeting key signaling pathways involved in tumor growth and angiogenesis, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3][4][5]. Upon administration, TSU-68 undergoes metabolism in the body, with this compound being one of its identified human metabolites. However, a comprehensive validation of the bioactivity of this metabolite, with direct comparative data against its parent compound, remains an area of ongoing investigation.
At a Glance: TSU-68 and its Potential Successor
To understand the potential of this compound, it is crucial to first examine the well-documented bioactivity of TSU-68. The following table summarizes the inhibitory activity of TSU-68 against its primary targets.
| Compound | Target | Ki (nM) | IC50 (µM) |
| TSU-68 | PDGFRβ | 8[1][4][5] | - |
| FGFR1 | - | 1.2[4] | |
| VEGFR1 (Flt-1) | - | 2.1[4] | |
| c-Kit | - | 0.1 - 1[1] | |
| VEGFR2 (KDR) in HUVECs | - | 0.34 (VEGF-driven mitogenesis)[1] | |
| FGFR in HUVECs | - | 9.6 (FGF-driven mitogenesis)[1] |
This table presents a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of TSU-68 against various receptor tyrosine kinases.
The Metabolic Journey of TSU-68
The transformation of TSU-68 to this compound is a key metabolic step. This process is primarily mediated by cytochrome P450 enzymes in the liver. Understanding this pathway is essential for comprehending the pharmacokinetics and potential activity of the metabolite.
Caption: Metabolic conversion of TSU-68 to this compound.
The Angiogenesis Signaling Cascade: A Common Ground
Both TSU-68 and, hypothetically, its bioactive metabolite, this compound, exert their anti-tumor effects by disrupting the signaling cascades initiated by growth factors like VEGF, PDGF, and FGF. These pathways are fundamental to angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
Caption: TSU-68 and its hypothesized metabolite inhibit key angiogenesis pathways.
Comparative Landscape: TSU-68 and Alternative RTK Inhibitors
To provide a broader context, the following table compares the inhibitory profiles of TSU-68 with other well-established multi-targeted RTK inhibitors. This comparison highlights the competitive landscape in which this compound would need to demonstrate its efficacy.
| Compound | Primary Targets | Key IC50/Ki Values |
| TSU-68 (Orantinib) | PDGFRβ, FGFR1, VEGFR1 | Ki: 8 nM (PDGFRβ); IC50: 1.2 µM (FGFR1), 2.1 µM (VEGFR1)[4] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | IC50: 2 nM (PDGFRβ), 80 nM (VEGFR2) |
| Sorafenib | VEGFRs, PDGFRβ, c-Kit, RAF | IC50: 90 nM (VEGFR2), 57 nM (PDGFRβ) |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-Kit | IC50: 30 nM (VEGFR2), 84 nM (PDGFRβ), 74 nM (FGFR1) |
| Axitinib | VEGFRs | IC50: 0.2 nM (VEGFR2) |
This table offers a comparative overview of the inhibitory concentrations of TSU-68 and other prominent receptor tyrosine kinase inhibitors against their respective primary targets.
Experimental Protocols: The Path to Validation
Validating the bioactivity of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays that would be essential in this process.
Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of this compound against a panel of receptor tyrosine kinases (VEGFRs, PDGFRs, FGFRs, etc.).
-
Methodology:
-
Reagents: Recombinant human kinase enzymes, appropriate peptide or protein substrates, ATP, and the test compound (this compound) at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.
-
Methodology:
-
Cell Lines: Use cell lines that overexpress the target receptors (e.g., HUVECs for VEGFRs, NIH-3T3 cells engineered to overexpress PDGFRs).
-
Procedure: Cells are serum-starved and then pre-incubated with varying concentrations of this compound. Subsequently, the cells are stimulated with the corresponding ligand (e.g., VEGF, PDGF).
-
Detection: Cell lysates are prepared, and the level of receptor autophosphorylation is determined by Western blotting using phospho-specific antibodies.
-
Data Analysis: The intensity of the phosphorylated receptor bands is quantified and normalized to the total amount of the receptor. The concentration of this compound that inhibits phosphorylation by 50% is determined.
-
Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines that are dependent on the targeted signaling pathways.
-
Methodology:
-
Cell Lines: Select cancer cell lines known to be driven by VEGFR, PDGFR, or FGFR signaling.
-
Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Detection: After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTT, XTT, or CellTiter-Glo®.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.
-
Conclusion and Future Directions
While TSU-68 has a well-established profile as a multi-targeted RTK inhibitor, the bioactivity of its metabolite, this compound, remains to be conclusively validated through direct experimental evidence. The outlined experimental protocols provide a clear roadmap for researchers to undertake this crucial validation. Obtaining quantitative data on the inhibitory activity of this compound will be paramount in determining its contribution to the overall efficacy and safety profile of TSU-68. Furthermore, a direct comparison with the parent compound and other leading RTK inhibitors will be essential to position this compound within the competitive landscape of cancer therapeutics. The insights gained from such studies will not only enhance our understanding of TSU-68's pharmacology but also potentially unveil a new bioactive entity with therapeutic promise.
References
A Comparative Guide to TSU-68 (Orantinib) and Other Angiogenesis Inhibitors: An In Vitro Perspective
Disclaimer: This guide focuses on the in vitro comparison of TSU-68 (also known as SU6668 or Orantinib). While the topic specified "5-Hydroxy-TSU-68," publicly available scientific literature does not provide specific in vitro comparative data for this potential metabolite. Studies indicate that TSU-68 undergoes oxidative metabolism, but the isolated activity of its hydroxylated metabolites has not been detailed in comparative assays. Therefore, this guide will comprehensively evaluate the parent compound, TSU-68, against other prominent angiogenesis inhibitors.
Introduction to Angiogenesis and Targeted Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. This process is largely driven by the activation of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. Key among these are the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). The development of small molecule tyrosine kinase inhibitors (TKIs) that target these receptors has revolutionized cancer therapy.
TSU-68 (Orantinib) is an orally active, multi-targeted TKI that potently inhibits VEGFR, PDGFR, and FGFR signaling pathways, which are crucial for tumor angiogenesis and proliferation.[1][2] This guide provides an objective comparison of the in vitro performance of TSU-68 against other well-established angiogenesis inhibitors like Sunitinib, Sorafenib, Pazopanib, and Axitinib, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Key Angiogenesis Signaling Pathways
TSU-68 and other similar TKIs function as ATP-competitive inhibitors at the catalytic domain of their target receptors.[3][4] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of the receptor, thereby shutting down downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. The primary pathways affected include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, both of which are central to the angiogenic process.
Quantitative Comparison of In Vitro Efficacy
The potency of angiogenesis inhibitors is typically determined through cell-free kinase inhibition assays and cell-based proliferation or functional assays.
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the inhibitory activity of TSU-68 and other TKIs against various receptor tyrosine kinases, presented as 50% inhibitory concentration (IC50) or inhibitor constant (Ki). Lower values indicate greater potency.
| Inhibitor | VEGFR2 (Flk-1/KDR) | PDGFRβ | FGFR1 | c-Kit | VEGFR1 | VEGFR3 |
| TSU-68 (SU6668) | 2.1 µM (Ki)[3] | 8 nM (Ki)[1] | 1.2 µM (Ki)[3] | 0.1-1 µM (IC50)[1] | 2.1 µM (Ki)[5] | - |
| Sunitinib | 80 nM (IC50) | 2 nM (IC50) | - | Inhibits | - | - |
| Sorafenib | 90 nM (IC50) | 57 nM (IC50) | - | 68 nM (IC50) | - | 20 nM (IC50) |
| Axitinib | 0.2 nM (IC50) | 1.6 nM (IC50) | - | 1.7 nM (IC50) | 0.1 nM (IC50) | 0.1-0.3 nM (IC50) |
| Pazopanib | 30 nM (IC50) | 84 nM (IC50) | 74 nM (IC50) | 140 nM (IC50) | 10 nM (IC50) | 47 nM (IC50) |
Table 2: In Vitro Cell-Based Assay Profile
This table shows the effects of the inhibitors on endothelial cells, a key component of angiogenesis. The data represents the concentration required to inhibit 50% of cell proliferation or other functions.
| Inhibitor | Cell Line | Assay | IC50 Value |
| TSU-68 (SU6668) | HUVEC | VEGF-driven Mitogenesis | 0.34 µM[1] |
| HUVEC | FGF-driven Mitogenesis | 9.6 µM[1] | |
| MO7E | SCF-induced Proliferation | 0.29 µM[6] | |
| Sorafenib | HUVEC | Proliferation | ~3% coverage at 1 µM |
| Sunitinib | HUVEC | Proliferation | Not specified, but effective |
HUVEC: Human Umbilical Vein Endothelial Cells. Data for direct comparison in identical cell-based assays is limited.
Based on the available in vitro data, TSU-68 demonstrates potent, competitive inhibition of key RTKs involved in angiogenesis, with particular strength against PDGFRβ.[1] Its cellular activity is confirmed by the inhibition of VEGF-stimulated mitogenesis in HUVECs at sub-micromolar concentrations.[1]
Experimental Methodologies
Standardized in vitro assays are crucial for evaluating and comparing the efficacy of angiogenesis inhibitors.
Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant kinase (e.g., VEGFR2, PDGFRβ), specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test inhibitor (e.g., TSU-68).
-
Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by adding EDTA or spotting the mixture onto a phosphocellulose membrane.
-
Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, this is done by quantifying the incorporated radioactivity using a scintillation counter.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting inhibition versus log concentration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells, mimicking a late stage of angiogenesis.
Protocol:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in media containing a pro-angiogenic stimulus (e.g., VEGF).
-
Treatment: The test inhibitor (e.g., TSU-68) is added to the cell suspension at various concentrations.
-
Plating: The HUVEC suspension with the inhibitor is plated onto the solidified matrix.
-
Incubation: The plate is incubated for 6-18 hours at 37°C to allow for tube formation.
-
Visualization: The formation of tube-like networks is visualized and captured using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, or total network area using imaging software.
-
Analysis: The percentage of inhibition of tube formation is calculated relative to a vehicle-treated control to determine the IC50 value.
Conclusion
Based on in vitro evidence, TSU-68 (Orantinib) is a potent, multi-targeted inhibitor of key angiogenic RTKs, including VEGFR2, PDGFRβ, and FGFR1. Its inhibitory profile shows particular strength against PDGFRβ, while also effectively targeting VEGFR2-mediated cellular processes.[1] When compared to other TKIs, TSU-68's multi-receptor coverage places it in the same category as agents like Sunitinib and Sorafenib. While direct, side-by-side comparative studies under identical assay conditions are limited, the available data collectively establish TSU-68 as a significant inhibitor of angiogenesis in vitro, providing a strong rationale for its evaluation in clinical settings for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
Comparative Analysis of the Cross-Reactivity Profile of TSU-68 (Orantinib)
This guide provides a detailed comparison of the cross-reactivity of TSU-68 (SU6668, Orantinib), a multi-targeted tyrosine kinase inhibitor, with a panel of other tyrosine kinases. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential applications. It is important to note that the available data primarily pertains to TSU-68, and it is assumed that its hydroxylated metabolite, 5-Hydroxy-TSU-68, exhibits a similar cross-reactivity profile.
Quantitative Inhibitory Activity
The inhibitory activity of TSU-68 has been evaluated against a range of tyrosine kinases in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a quantitative comparison of its potency and selectivity.
| Kinase Target | IC50 / Ki Value | Assay Type | Reference |
| Primary Targets | |||
| PDGFRβ | 8 nM (Ki) | Cell-free | [1][2][3] |
| VEGFR1 (Flt-1) | 2.1 µM (IC50/Ki) | Cell-free | [1][3][4] |
| FGFR1 | 1.2 µM (IC50/Ki) | Cell-free | [1][3] |
| c-Kit | 0.1 - 1 µM (IC50) | Cellular (autophosphorylation) | [1][3] |
| Secondary Targets | |||
| Aurora B | 35 nM (IC50) | Not Specified | [4] |
| Aurora C | 210 nM (IC50) | Not Specified | [4] |
| Kinases with Minimal or No Inhibition | |||
| IGF-1R | Little to no activity | Cell-free | [1][2] |
| Met | Little to no activity | Cell-free | [1][2] |
| Src | Little to no activity | Cell-free | [1][2] |
| Lck | Little to no activity | Cell-free | [1][2] |
| Zap70 | Little to no activity | Cell-free | [1][2] |
| Abl | Little to no activity | Cell-free | [1][2] |
| CDK2 | Little to no activity | Cell-free | [1][2] |
| EGFR | No effect up to 100 µM | Cellular (autophosphorylation) | [1][3] |
Experimental Protocols
The determination of the cross-reactivity profile of a kinase inhibitor like TSU-68 involves a combination of in vitro biochemical assays and cell-based assays. These experiments are crucial for understanding the compound's selectivity and its potential effects in a physiological context.
1. In Vitro Kinase Inhibition Assay (Trans-Phosphorylation)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 or Ki value of an inhibitor against a specific kinase.
-
Methodology:
-
96-well microtiter plates are coated with a peptide substrate, such as poly-Glu,Tyr (4:1).
-
Excess protein binding sites on the plate are blocked using a solution of Bovine Serum Albumin (BSA).
-
A purified recombinant kinase (e.g., GST-FGFR1 or GST-Flk-1) is added to the wells in the presence of various concentrations of the test compound (e.g., TSU-68).
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the wells are washed to remove unbound ATP.
-
The amount of phosphorylated substrate is quantified, typically by measuring the incorporated radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Receptor Tyrosine Kinase Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the activation of a receptor tyrosine kinase within a cellular environment.
-
Objective: To determine the potency of an inhibitor in a more physiologically relevant setting.
-
Methodology:
-
Cells engineered to overexpress a specific receptor tyrosine kinase (e.g., NIH-3T3 cells overexpressing PDGFRβ) or cells endogenously expressing the receptor (e.g., HUVECs for VEGFR) are cultured.
-
The cells are serum-starved to reduce basal receptor activation.
-
The cells are pre-incubated with various concentrations of the inhibitor (e.g., TSU-68) for a specified time.
-
The corresponding ligand (e.g., PDGF for PDGFRβ, VEGF for VEGFR) is added to stimulate receptor autophosphorylation.
-
The cells are lysed, and the total protein concentration is determined.
-
The level of receptor phosphorylation is measured using techniques such as Western blotting with anti-phosphotyrosine antibodies or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value is determined by quantifying the reduction in receptor phosphorylation at different inhibitor concentrations.
-
Visualizations
Signaling Pathways Inhibited by TSU-68
The primary targets of TSU-68 are key receptor tyrosine kinases involved in angiogenesis and cell proliferation. The diagram below illustrates the signaling pathways affected by the inhibition of PDGFR, FGFR, and VEGFR.
Caption: Inhibition of PDGFR, FGFR, and VEGFR by TSU-68 blocks downstream signaling pathways.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A stepwise approach to characterizing the selectivity of a kinase inhibitor.
References
Lack of Public Data on 5-Hydroxy-TSU-68 Precludes Direct Comparison of Anti-Tumor Activity in Xenografts with Parent Compound TSU-68
For researchers, scientists, and drug development professionals investigating the anti-tumor properties of TSU-68 and its derivatives, a notable information gap exists regarding the in vivo efficacy of its potential metabolite, 5-Hydroxy-TSU-68. Extensive searches of published scientific literature have not yielded any direct experimental data confirming the anti-tumor activity of this compound in xenograft models. Consequently, a direct comparison of its performance against the well-documented parent compound, TSU-68 (also known as SU6668 or Orantinib), is not possible at this time.
This guide, therefore, focuses on providing a comprehensive overview of the established anti-tumor activity of TSU-68 in xenograft models, serving as a critical reference point for further research into its metabolites.
TSU-68 is an orally active, multi-targeted receptor tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Its anti-angiogenic and anti-proliferative effects have been demonstrated in a variety of human tumor xenografts.
Comparative Anti-Tumor Activity of TSU-68 in Human Tumor Xenograft Models
The following table summarizes the quantitative data on the anti-tumor efficacy of TSU-68 across a range of human cancer cell line xenografts in immunocompromised mice.
| Cell Line | Cancer Type | Animal Model | TSU-68 Dosage | Route of Administration | Tumor Growth Inhibition/Effect | Reference |
| A-431 | Squamous Cell Carcinoma | SCID Mice | 200 mg/kg, twice daily | Oral | Significant tumor growth suppression and reduction in vessel count | [3] |
| HT-29 | Colon Carcinoma | Male SCID Mice | 200 mg/kg, twice daily | Oral | Significant inhibition of subcutaneous tumor growth and reduced liver metastasis | [2] |
| WiDr | Colon Carcinoma | Male SCID Mice | 200 mg/kg, twice daily | Oral | Significant inhibition of subcutaneous tumor growth | [2] |
| C6 | Glioma | Athymic Mice | 75 mg/kg | Not Specified | Suppression of tumor angiogenesis | [4] |
| A375, Colo205, H460, Calu-6, SF763T, SKOV3TP5 | Various (Melanoma, Colon, Lung, Ovarian) | Athymic Mice | 75-200 mg/kg | Oral or i.p. | Significant tumor growth inhibition | [1][4] |
| SCC VII | Squamous Cell Carcinoma | C3H Mice | 75 mg/kg per day | Not Specified | 36% tumor growth inhibition; increased to 66-70% with radiation | [5] |
| HuH7/WI-38 (co-injection) | Hepatocellular Carcinoma | Immunodeficient Mice | Not Specified | Not Specified | Suppressed tumor growth | [6] |
Mechanism of Action: TSU-68 Signaling Pathway
TSU-68 exerts its anti-tumor effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. This inhibition blocks downstream signaling pathways crucial for tumor growth and survival.
Experimental Protocols: Xenograft Tumor Growth Inhibition Study
The following provides a generalized methodology for assessing the anti-tumor activity of a compound like TSU-68 in a subcutaneous xenograft model, based on common practices in the cited literature.
1. Cell Culture:
-
Human tumor cells (e.g., HT-29 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
2. Animal Model:
-
Male athymic nude or SCID mice, typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Cultured tumor cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS.
-
A specific number of cells (e.g., 2 x 10^6 to 5 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to a control group and one or more treatment groups.
5. Drug Formulation and Administration:
-
TSU-68 Formulation: TSU-68 is typically formulated for oral administration in a vehicle such as a solution of carboxymethyl cellulose or polyethylene glycol.
-
Administration: The compound is administered orally (e.g., via gavage) at specified doses (e.g., 200 mg/kg) and schedules (e.g., twice daily) for a defined period (e.g., 16-21 days).[2][3] The control group receives the vehicle only.
6. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow for Xenograft Studies
The logical flow of a typical xenograft study to evaluate an anti-tumor agent is depicted below.
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The antiangiogenic agents SU5416 and SU6668 increase the antitumor effects of fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TSU-68 ameliorates hepatocellular carcinoma growth by inhibiting microenvironmental platelet-derived growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 5-Hydroxy-TSU-68's Mechanism of Action: A Comparative Guide
A Note on Nomenclature: The compound of interest, 5-Hydroxy-TSU-68, is not widely documented under this specific name in existing literature. However, extensive research exists for a closely related and likely parent compound, TSU-68, which is also known as SU6668 or Orantinib. This guide will focus on the well-established mechanism of action of TSU-68 (SU6668) and compare it with other prominent multi-targeted tyrosine kinase inhibitors. It is presumed that this compound shares a core mechanism with TSU-68, though further specific experimental verification would be required to confirm this.
Executive Summary
TSU-68 (SU6668) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of several key receptors implicated in tumor angiogenesis and proliferation. Specifically, TSU-68 targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] By blocking the signaling cascades initiated by these receptors, TSU-68 effectively hinders the development of new blood vessels that supply tumors with essential nutrients and oxygen, and can also directly inhibit tumor cell growth. This guide provides a comparative analysis of TSU-68's inhibitory profile against other well-established multi-targeted kinase inhibitors, Sunitinib and Sorafenib, and furnishes detailed protocols for key validation experiments.
Comparative Analysis of Kinase Inhibitor Profiles
The efficacy and specificity of tyrosine kinase inhibitors are often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The lower these values, the more potent the inhibitor is against a specific target. The following table summarizes the inhibitory activities of TSU-68 (SU6668), Sunitinib, and Sorafenib against a panel of key kinases.
| Target Kinase | TSU-68 (SU6668) | Sunitinib | Sorafenib |
| VEGFR-1 (Flt-1) | Ki: 2.1 µM[3][4] | - | IC50: 26 nM |
| VEGFR-2 (KDR/Flk-1) | - | IC50: 80 nM[5] | IC50: 90 nM[6] |
| VEGFR-3 | - | - | IC50: 20 nM[6] |
| PDGFRβ | Ki: 8 nM[3][4] | IC50: 2 nM[5] | IC50: 57 nM[6] |
| FGFR1 | Ki: 1.2 µM[3][4] | - | IC50: 580 nM[6] |
| c-Kit | IC50: 0.1-1 µM[2] | Potent inhibitor[5] | IC50: 68 nM[6] |
| Raf-1 | - | - | IC50: 6 nM[6] |
| B-Raf | - | - | IC50: 22 nM[6] |
Note: IC50 and Ki values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.
Signaling Pathway of TSU-68 (SU6668)
TSU-68 (SU6668) exerts its anti-angiogenic and anti-tumor effects by disrupting the signaling pathways mediated by VEGFR, PDGFR, and FGFR. Upon binding of their respective ligands (e.g., VEGF, PDGF, FGF), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. TSU-68 prevents this initial phosphorylation step, thereby blocking the entire downstream cascade.
Caption: TSU-68 (SU6668) inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Protocols
To independently verify the mechanism of action of a compound like this compound, a series of in vitro assays are essential. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) and positive control (e.g., Sunitinib)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer with a small percentage of DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted compounds.
-
Add ATP to each well to a final concentration appropriate for the kinase.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][7][8][9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures the rate of DNA synthesis as a direct marker of cell proliferation.
Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody.[10][11][12]
Materials:
-
HUVECs or other relevant cell lines
-
Cell culture medium
-
Test compound (this compound)
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
Enzyme- or fluorophore-conjugated secondary antibody
-
Substrate for the enzyme (if applicable)
-
96-well plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and treat them with the test compound for a desired duration.
-
Add the BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell division rate.
-
Remove the labeling solution, and fix and denature the cellular DNA according to the assay kit's protocol.
-
Incubate the cells with the anti-BrdU primary antibody.
-
Wash the cells and add the conjugated secondary antibody.
-
If using an enzyme-conjugated antibody, add the substrate and measure the absorbance. If using a fluorophore-conjugated antibody, measure the fluorescence.
-
Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel tyrosine kinase inhibitor.
Caption: A typical workflow for the preclinical evaluation of a tyrosine kinase inhibitor.
References
- 1. researchhub.com [researchhub.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of TSU-68 and 5-Hydroxy-TSU-68: A Review of Available Data
A comprehensive comparative analysis of the pharmacokinetic profiles of the multi-targeted tyrosine kinase inhibitor TSU-68 and its metabolite, 5-Hydroxy-TSU-68, is currently hindered by a significant lack of publicly available data for the hydroxylated metabolite. While clinical and preclinical studies have characterized the pharmacokinetics of the parent drug, TSU-68, detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound remains largely unreported in the scientific literature.
TSU-68 is an oral anti-angiogenic agent that targets VEGFR-2, FGFR, and PDGF receptors.[1] Its clinical development has involved several Phase I and II trials, which have provided insights into its pharmacokinetic behavior in humans.[2][3][4]
Pharmacokinetic Profile of TSU-68
Studies have shown that TSU-68 exhibits dose-dependent pharmacokinetics, though the increase in exposure is less than proportional at higher doses.[3] A notable characteristic of TSU-68 is its autoinduction of metabolism.[2] Repeated administration leads to a decrease in plasma concentrations, which is attributed to the induction of its own metabolism, primarily through cytochrome P450 (CYP) 1A1/2 enzymes.[2]
Key pharmacokinetic parameters for TSU-68, based on a Phase I study in patients with advanced solid tumors, are summarized in the table below. It is important to note that these values can vary depending on the patient population, dosing regimen, and food intake.
| Parameter | Value (at 200 mg b.i.d.) | Value (at 400 mg b.i.d.) |
| Cmax (µg/mL) | Data not consistently reported across studies | Data not consistently reported across studies |
| AUC0-t (µg·h/mL) | Data not consistently reported across studies | Data not consistently reported across studies |
| Tmax (h) | Data not consistently reported across studies | Data not consistently reported across studies |
| t1/2 (h) | Data not consistently reported across studies | Data not consistently reported across studies |
Note: Specific mean values for Cmax, AUC, Tmax, and t1/2 are not consistently provided across the reviewed literature, preventing a direct quantitative summary. Studies do indicate that Cmax and AUC increase with dose, but less than proportionally.[3]
The Missing Profile: this compound
Despite the knowledge that TSU-68 undergoes hepatic metabolism, and the likely formation of hydroxylated metabolites such as this compound, there is a conspicuous absence of published data on the pharmacokinetic properties of this specific metabolite. A thorough search of the scientific literature did not yield any studies that have quantified the plasma concentrations of this compound or characterized its pharmacokinetic profile (Cmax, AUC, t1/2, etc.).
For a meaningful comparative analysis, the following experimental data for this compound would be essential:
-
Plasma concentration-time profiles following administration of TSU-68.
-
Key pharmacokinetic parameters: Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
-
In vitro activity data to understand if the metabolite retains any pharmacological activity.
Experimental Protocols for TSU-68 Pharmacokinetic Analysis
The methodologies employed in the pharmacokinetic assessment of TSU-68 in clinical trials typically involve the following procedures:[2][4]
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include pre-dose, and then 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose on specific study days (e.g., Day 1 and Day 29).[2]
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). The plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method: The concentration of TSU-68 in plasma is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[2][4] The lower limit of quantification for this method has been reported to be 0.1 µg/mL.[2]
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate the main pharmacokinetic parameters from the plasma concentration-time data. This includes the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).[2]
Signaling Pathway of TSU-68
TSU-68 exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and blood vessel formation. A simplified representation of its mechanism of action is depicted in the following signaling pathway diagram.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for conducting a pharmacokinetic study of a compound like TSU-68 is outlined below.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potency of 5-Hydroxy-TSU-68: A Comparative Guide to VEGFR2 Inhibition
For Immediate Release
In the landscape of oncological research and drug development, the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) remains a cornerstone of anti-angiogenic therapy. This guide provides a comprehensive comparison of 5-Hydroxy-TSU-68 (also known as Orantinib or SU6668), a potent VEGFR2 inhibitor, with other established alternatives, supported by experimental data and detailed protocols for validation.
Performance Snapshot: this compound vs. Alternatives
This compound demonstrates significant inhibitory activity against VEGFR2, a key receptor tyrosine kinase implicated in tumor angiogenesis. Its efficacy is comparable to, and in some aspects, surpasses that of other well-known inhibitors such as Sorafenib and Sunitinib. The following table summarizes the quantitative data on the inhibitory concentration (IC50) and inhibition constant (Ki) of these compounds against VEGFR2 and other related kinases.
| Compound | Target Kinase | IC50 (nM) | Ki (µM) |
| This compound (SU6668) | VEGFR2 (KDR/Flk-1) | 2430 | 2.1 [1][2] |
| PDGFRβ | 60 | 0.008[1][2] | |
| FGFR1 | 3040 | 1.2[1][2] | |
| Sorafenib | VEGFR2 | 90 [3] | - |
| VEGFR1 | 26 | - | |
| VEGFR3 | 20[3] | - | |
| PDGFRβ | 57[3] | - | |
| c-Kit | 68[3] | - | |
| Raf-1 | 6 | - | |
| B-Raf | 22 | - | |
| Sunitinib | VEGFR2 (Flk-1) | 80 [1][3] | 0.009[1] |
| PDGFRβ | 2[1][3] | 0.008[1] | |
| c-Kit | - | - |
Caption: Comparative inhibitory activities of this compound, Sorafenib, and Sunitinib.
Visualizing the Mechanism: VEGFR2 Signaling Pathway
The diagram below illustrates the VEGFR2 signaling cascade and highlights the inhibitory action of this compound. By competing with ATP, this compound effectively blocks the autophosphorylation of the receptor, thereby halting downstream signaling pathways crucial for angiogenesis.
Caption: VEGFR2 signaling pathway and inhibition by this compound.
Experimental Validation: Protocols and Workflow
The inhibitory effect of this compound on VEGFR2 can be validated through a series of well-established experimental protocols.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR2.
Principle: A recombinant VEGFR2 kinase is incubated with a substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where light output is inversely proportional to kinase activity.
Protocol:
-
Prepare Reagents: Thaw recombinant human VEGFR2 kinase, kinase buffer, ATP solution, and substrate solution (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of this compound and control inhibitors (e.g., Sorafenib, Sunitinib) in a suitable solvent (e.g., DMSO) and then in kinase buffer.
-
Assay Plate Setup: Add kinase buffer, diluted compounds, and substrate to the wells of a 96-well plate.
-
Kinase Reaction Initiation: Add the diluted VEGFR2 kinase to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's effect on VEGFR2 autophosphorylation within a cellular context.
Principle: Endothelial cells expressing VEGFR2 are treated with the inhibitor and then stimulated with VEGF. The level of phosphorylated VEGFR2 is then detected by Western blotting.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable cell lines expressing VEGFR2 in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or control inhibitors for a specific duration.
-
VEGF Stimulation: Stimulate the cells with VEGF to induce VEGFR2 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for pVEGFR2 and total VEGFR2 (as a loading control). The ratio of pVEGFR2 to total VEGFR2 is used to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for validating a VEGFR2 inhibitor.
Caption: General workflow for validating VEGFR2 inhibitors.
References
Assessing the Synergistic Effects of 5-Hydroxy-TSU-68 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of 5-Hydroxy-TSU-68 (also known as TSU-68, SU6668, or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, when combined with various chemotherapy agents. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers and drug development professionals.
Executive Summary
This compound is an orally active, small molecule that selectively inhibits vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are crucial for tumor angiogenesis, growth, and metastasis. Preclinical and clinical studies have explored the potential of TSU-68 to synergize with conventional chemotherapeutic agents, aiming to improve treatment outcomes. This guide focuses on the combination of TSU-68 with paclitaxel, docetaxel, and oxaliplatin, summarizing the available quantitative data on their synergistic interactions and providing insights into the experimental approaches used to evaluate them.
Data Presentation: Quantitative Analysis of Synergism
The synergistic effect of combining TSU-68 with chemotherapy has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
| Combination | Cell Lines | Assay | Key Findings | Reference |
| TSU-68 + Paclitaxel | HUVEC, HMVEC, AoSMC | 72-hour Proliferation Assay | Synergistic inhibition of proliferation observed through isobologram analysis. | [1] |
| TSU-68 + Paclitaxel | 1A9 and 1A9-PTX22 (human ovarian carcinoma) | 72-hour Proliferation Assay | Synergy observed in the inhibition of proliferation. | [1] |
| TSU-68 + Docetaxel | Metastatic Breast Cancer (in vivo) | Randomized Phase II Clinical Trial | No significant improvement in progression-free survival compared to docetaxel alone in the overall population. | [2] |
| TSU-68 + S-1 + Oxaliplatin | Metastatic Colorectal Cancer (in vivo) | Phase II Clinical Trial | The addition of TSU-68 to S-1 and oxaliplatin did not show a synergistic effect on the efficacy of the combination. | [3] |
Table 1: Summary of In Vitro and In Vivo Synergistic Effects of TSU-68 with Chemotherapy. HUVEC: Human Umbilical Vein Endothelial Cells; HMVEC: Human Microvascular Endothelial Cells; AoSMC: Aortic Smooth Muscle Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
In Vitro Synergy Assessment of TSU-68 and Paclitaxel
Objective: To determine the synergistic effect of TSU-68 and paclitaxel on the proliferation of endothelial and tumor cells.
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Human Microvascular Endothelial Cells (HMVEC)
-
Aortic Smooth Muscle Cells (AoSMC)
-
1A9 (human ovarian carcinoma)
-
1A9-PTX22 (paclitaxel-resistant human ovarian carcinoma)
Methodology:
-
Cell Culture: Cells were cultured in their respective appropriate media supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assay: A 72-hour proliferation assay was conducted. Cells were seeded in 96-well plates and treated with varying concentrations of TSU-68, paclitaxel, or a combination of both.
-
Data Analysis: Cell viability was assessed using a suitable method (e.g., MTT assay). The synergistic effect of the drug combination was evaluated by isobologram analysis. The combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining in vitro synergistic effects.
Caption: TSU-68 and chemotherapy mechanism of action.
Conclusion
The combination of this compound with certain chemotherapeutic agents, particularly paclitaxel, demonstrates synergistic antitumor effects in preclinical models, primarily by targeting the tumor vasculature. The provided data and experimental protocols offer a foundation for further research into optimizing these combination therapies. The visual diagrams of the experimental workflow and signaling pathways aim to facilitate a clearer understanding of the methodologies and mechanisms of action. Further in vitro studies are warranted to quantify the synergistic potential of TSU-68 with other agents like docetaxel and oxaliplatin to guide future clinical investigations.
References
- 1. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 2. Crosstalk between VEGFR and other receptor tyrosine kinases for TKI therapy of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II open-label randomized multicenter trial of TSU-68 in combination with S-1 and oxaliplatin versus S-1 in combination with oxaliplatin in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxy-TSU-68: A Procedural Guide
Core Disposal Principles
The fundamental principle of chemical waste disposal is to prevent the release of hazardous materials into the environment and to ensure the safety of all laboratory personnel.[6] This involves a systematic approach to waste identification, segregation, containment, and final disposal through an approved waste management vendor.
Step-by-Step Disposal Protocol
The following table outlines the standard operating procedure for the disposal of 5-Hydroxy-TSU-68 and associated materials.
| Step | Procedure | Key Considerations |
| 1. Waste Identification and Classification | Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, flasks), and personal protective equipment (PPE). | As a kinase inhibitor potentially exhibiting cytotoxic properties, it should be handled as hazardous chemical waste.[5][7] Consult your institution's guidelines for specific waste classification.[4] |
| 2. Segregation | Segregate this compound waste from other waste streams at the point of generation. | Do not mix with non-hazardous waste. Keep incompatible chemicals separate to prevent dangerous reactions.[4][5] |
| 3. Containerization | Use designated, chemically compatible, and leak-proof containers for waste collection.[4][8] | Containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols as required by your institution.[8] Ensure containers are kept closed except when adding waste. |
| 4. Storage | Store waste containers in a designated and secure satellite accumulation area within the laboratory. | The storage area should be well-ventilated and away from general lab traffic. Adhere to institutional limits on the quantity of waste and the accumulation time.[4] |
| 5. Disposal Request and Pickup | Once the waste container is full or the storage time limit is reached, submit a waste pickup request to your institution's EHS department. | Provide accurate and complete information on the waste composition to ensure safe handling and compliant disposal by trained professionals.[4][9] |
Experimental Workflow for Waste Management
The logical flow for making decisions regarding the disposal of this compound can be visualized as follows:
Handling Spills and Decontamination
In the event of a spill, personal precautions should be taken by wearing appropriate respiratory protection and PPE.[10] The spilled material should be picked up or swept into a suitable container for disposal, avoiding dust formation.[6][10] All contaminated surfaces should be decontaminated, and cleaning materials disposed of as hazardous waste.
Institutional Compliance
It is imperative to remember that all waste disposal procedures are subject to institutional, local, state, and federal regulations.[11] Always consult with your institution's EHS department to ensure full compliance and safety.[4] The procedures outlined here provide a general framework, but specific institutional policies will always take precedence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. phfscience.nz [phfscience.nz]
- 8. my.enmu.edu [my.enmu.edu]
- 9. safety.caltech.edu [safety.caltech.edu]
- 10. biocrick.com [biocrick.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of 5-Hydroxy-TSU-68: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the multi-targeted receptor tyrosine kinase inhibitor 5-Hydroxy-TSU-68, a metabolite of TSU-68 (also known as Orantinib or SU6668), ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While specific data for this compound is limited, the following procedures are based on the available information for its parent compound, TSU-68, and its known metabolite, 6-Hydroxy-TSU-68.
Essential Safety and Handling Protocols
Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment. The following table summarizes the key safety recommendations.
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | If there is a risk of dust formation or inhalation of vapors, use a NIOSH-approved respirator.[1] |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Avoid ingestion and inhalation.[1] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[1] Recommended long-term storage is at -20°C.[1] |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1] |
Spill Management and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate respiratory protection and avoid dust formation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleaning Up: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Mechanism of Action: Inhibition of Angiogenesis Signaling
TSU-68, the parent compound of this compound, is a potent inhibitor of several receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels, a process often implicated in tumor growth.[2][3] TSU-68 targets Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR, also known as Flk-1).[2][3][4] By inhibiting these receptors, TSU-68 blocks the downstream signaling pathways that lead to cell proliferation and angiogenesis.[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of TSU-68.
| Property | Value |
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.35 g/mol [5] |
| CAS Number | 252916-29-3[5] |
| Solubility | Insoluble in water and ethanol; soluble in DMSO (≥15.5 mg/mL).[5] |
It is important to note that 6-Hydroxy-TSU-68 is a known metabolite of TSU-68, formed through biotransformation in human liver microsomes.[6] While the core safety principles remain the same, researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound being handled.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
